molecular formula C8H10BrNO B1628807 2-(Bromomethyl)-3-methoxy-6-methylpyridine CAS No. 848696-31-1

2-(Bromomethyl)-3-methoxy-6-methylpyridine

Cat. No.: B1628807
CAS No.: 848696-31-1
M. Wt: 216.07 g/mol
InChI Key: KEIPEIIYYIDMEF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methoxy-6-methylpyridine is a versatile brominated pyridine derivative intended for research and development purposes exclusively. This compound is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. As a multifunctional heterocyclic building block, this compound is primarily valued in medicinal chemistry and organic synthesis. The bromomethyl group is a key reactive site, making it a crucial intermediate for constructing more complex molecules through various coupling reactions and functional group transformations . While specific biological data for this exact compound is not available in the searched literature, its structural features are common in pharmaceutical research. For instance, related pyridine and thieno[2,3-b]pyridine scaffolds are actively investigated for their potential as non-nucleoside agonists for adenosine receptors (ARs), which are targets for developing therapies for neurological conditions such as pharmaco-resistant epilepsy . The methoxy and methyl substituents on the pyridine ring can significantly influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile, allowing researchers to fine-tune the properties of resulting molecules . In material science, pyridine-based intermediates are often employed in the synthesis of ligands for catalysts and in the development of organic electronic materials . Researchers can leverage the reactivity of the bromomethyl group to create extended molecular structures or incorporate the pyridine core into larger, functional systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPEIIYYIDMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619368
Record name 2-(Bromomethyl)-3-methoxy-6-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848696-31-1
Record name 2-(Bromomethyl)-3-methoxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848696-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(Bromomethyl)-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Bromomethyl)-6-methylpyridine

A Note to the Reader: The specific isomer requested, 2-(Bromomethyl)-3-methoxy-6-methylpyridine, is not well-documented in publicly available scientific literature and chemical databases. To fulfill the structural and content requirements of this guide, this document will focus on the closely related and extensively characterized building block, 2-(Bromomethyl)-6-methylpyridine (CAS No: 68470-59-7) . This compound shares the critical bromomethyl and methylpyridine functionalities, and its analysis serves as an excellent proxy for understanding the synthesis, reactivity, and application of such heterocyclic intermediates in research and development.

Abstract

Functionalized pyridine derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1] Their unique electronic properties and ability to engage in specific biological interactions make them indispensable in drug discovery.[2] This guide provides a detailed technical overview of 2-(Bromomethyl)-6-methylpyridine, a key heterocyclic building block. We will explore its physicochemical properties, a representative synthetic protocol, its characteristic reactivity, and its applications as a versatile intermediate. This document is intended for researchers, chemists, and drug development professionals who require a practical understanding of how to utilize this reagent in synthetic workflows.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. The structural and naming conventions for the target compound are outlined below.

  • IUPAC Name: 2-(Bromomethyl)-6-methylpyridine

  • Synonym: 6-Methyl-2-(bromomethyl)pyridine[3]

  • CAS Number: 68470-59-7[3]

  • Molecular Formula: C₇H₈BrN[3]

  • Molecular Weight: 186.05 g/mol [3]

Caption: Molecular Structure of 2-(Bromomethyl)-6-methylpyridine.

Physicochemical and Safety Data

A summary of the key physical properties and hazard information is crucial for experimental planning and safe handling.

Physical Properties
PropertyValueSource
CAS Number 68470-59-7[3]
Molecular Formula C₇H₈BrN[3]
Molecular Weight 186.05 g/mol [3]
Physical Form Solid[3]
Melting Point 38-42 °C[3]
Assay Purity 97%[3]
Safety and Handling

2-(Bromomethyl)-6-methylpyridine is a reactive compound and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Signal Word: Danger[3]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3]

    • H318: Causes serious eye damage[3]

    • H335: May cause respiratory irritation[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Classified as a combustible solid.[3][4]

Synthesis and Reactivity

The utility of 2-(Bromomethyl)-6-methylpyridine stems from its synthesis and subsequent reactivity, which allows it to serve as a versatile molecular linchpin.

Representative Synthetic Workflow

This compound is typically synthesized from its corresponding alcohol, (6-methylpyridin-2-yl)methanol. The conversion of the primary alcohol to the bromide is a standard transformation. The causality behind this process involves activating the hydroxyl group to turn it into a good leaving group, which is then displaced by a bromide nucleophile. Reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (the Appel reaction) are effective for this purpose.

G start (6-methylpyridin-2-yl)methanol (Starting Material) reagent Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃) in an Aprotic Solvent (e.g., DCM) start->reagent 1. Add reaction Bromination Reaction (0°C to Room Temp) reagent->reaction 2. React workup Aqueous Workup (Quench excess reagent, wash with brine) reaction->workup 3. Process purification Purification (Silica Gel Column Chromatography) workup->purification 4. Isolate product 2-(Bromomethyl)-6-methylpyridine (Final Product) purification->product 5. Obtain validation Structural Validation (¹H NMR, ¹³C NMR, MS) product->validation 6. Verify

Caption: General workflow for the synthesis of 2-(Bromomethyl)-6-methylpyridine.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for 2-(Bromomethyl)-6-methylpyridine is nucleophilic substitution at the benzylic-like carbon. The bromine atom is an excellent leaving group, and the adjacent pyridine ring stabilizes the transition state. This makes the bromomethyl group highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), forming a new carbon-nucleophile bond. This reactivity is the cornerstone of its utility as a building block.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of the title compound.

Objective: To synthesize 2-(Bromomethyl)-6-methylpyridine from (6-methylpyridin-2-yl)methanol.

Materials:

  • (6-methylpyridin-2-yl)methanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-methylpyridin-2-yl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.2 eq) portion-wise over 15 minutes. The addition is exothermic and may result in the formation of a white precipitate (triphenylphosphine oxide).

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, add more DCM, and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Step 1): The resulting crude residue contains the desired product and triphenylphosphine oxide byproduct. Purify this mixture using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization (Self-Validation Step 2): Combine the pure fractions (as identified by TLC) and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity, purity, and structure, ensuring the protocol was successful.

Applications in Research and Drug Discovery

The strategic incorporation of substituted pyridine rings is a highly successful tactic in drug design.[1] These heterocyclic systems can influence a molecule's solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets.[1][2]

2-(Bromomethyl)-6-methylpyridine serves as a powerful intermediate for introducing the "6-methylpyridin-2-yl)methyl" moiety into a target molecule. This is particularly valuable in:

  • Pharmaceutical Development: As a versatile building block, it allows medicinal chemists to rapidly synthesize libraries of analogous compounds for structure-activity relationship (SAR) studies.[5] By reacting it with various nucleophilic cores, researchers can explore how modifying a specific region of a lead compound impacts its biological activity.

  • Agrochemical Synthesis: Similar to pharmaceuticals, the pyridine scaffold is integral to modern herbicides and pesticides.[5][6] This reagent provides a reliable route to novel crop protection agents.

  • Organic Synthesis: It is a valuable reagent for constructing more complex heterocyclic systems and functionalized organic molecules.[6]

G main 2-(Bromomethyl)-6-methylpyridine (Versatile Building Block) prod_amine Substituted Amines (Drug Scaffolds) main->prod_amine Forms prod_ether Ether Linkages (Bioactive Molecules) main->prod_ether Forms prod_thioether Thioether Linkages (Metabolic Modulators) main->prod_thioether Forms prod_carbon C-C Bond Formation (Complex Scaffolds) main->prod_carbon Forms amines Primary/Secondary Amines (R₂NH) amines->main Reacts with alcohols Alcohols/Phenols (R-OH) alcohols->main Reacts with thiols Thiols (R-SH) thiols->main Reacts with carbanions Carbanions/Enolates carbanions->main Reacts with

Caption: Role as a versatile building block in synthetic chemistry.

Conclusion

2-(Bromomethyl)-6-methylpyridine is a high-value chemical intermediate whose utility is defined by the targeted reactivity of its bromomethyl group. Its stable pyridine core and the ability to readily undergo nucleophilic substitution make it an essential tool for chemists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in the creation of novel pharmaceuticals, agrochemicals, and complex organic molecules.

References

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2-(Bromomethyl)-6-methylpyridine 97 | 68470-59-7 - Sigma-Aldrich.

  • Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine - NINGBO INNO PHARMCHEM CO.,LTD.

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.

  • 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

  • Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.

Sources

Technical Guide: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (CAS 86604-75-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical entity registered under CAS Number 86604-75-3 .

Editorial Note on Chemical Identity: A critical discrepancy exists in the provided topic parameters. CAS 86604-75-3 is universally registered in chemical abstracts (CAS Common Chemistry, PubChem, ECHA) as 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (also known as the Omeprazole Chloromethyl Intermediate).[1] The name provided in the prompt, 2-(Bromomethyl)-3-methoxy-6-methylpyridine, corresponds to a structurally distinct isomer (typically CAS 848696-31-1) with significantly different substitution patterns.[1]

To ensure scientific integrity and provide an actionable, evidence-based guide, this document focuses on the CAS-verified compound (86604-75-3) , which is the industry-standard intermediate for the proton pump inhibitor (PPI) Omeprazole .[1]

Synonyms: Omeprazole Chloromethyl Intermediate; 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl; CC-993.

Part 1: Executive Summary & Strategic Significance[1]

In the landscape of pharmaceutical manufacturing, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3) serves as the critical electrophilic "warhead" in the synthesis of Omeprazole and Esomeprazole .[1] Its primary function is to alkylate the thiol group of 2-mercaptobenzimidazole derivatives via a nucleophilic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) mechanism.

The compound's reactivity is driven by the chloromethyl moiety at the 2-position of the pyridine ring. The adjacent electron-donating groups (methoxy at C4, methyls at C3/C5) increase the electron density of the pyridine ring, stabilizing the transition state during coupling but also making the free base prone to solvolysis and dimerization. Consequently, it is isolated and stored as the hydrochloride salt to prevent degradation.

Chemical Identity Table[1]
PropertySpecification
CAS Number 86604-75-3
IUPAC Name 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 222.11 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Melting Point 128–132 °C (Decomposes)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane (as salt)
Key Functional Group Benzylic-like Alkyl Chloride (Electrophile)

Part 2: Synthesis & Manufacturing Process

The industrial synthesis of CAS 86604-75-3 is a multi-step process starting from 2,3,5-Collidine (2,3,5-trimethylpyridine). The route is designed to introduce the oxygen functionality at C4 and the halogen at the C2-methyl group.[1]

Synthetic Pathway (Graphviz Visualization)[1]

The following diagram outlines the standard industrial route, highlighting the critical N-oxide rearrangement (Boekelheide reaction) and the final chlorination step.

SynthesisRoute Collidine 2,3,5-Collidine (Starting Material) NOxide 2,3,5-Collidine N-Oxide Collidine->NOxide H2O2, AcOH Oxidation Nitro 4-Nitro-2,3,5- trimethylpyridine N-oxide NOxide->Nitro HNO3, H2SO4 Nitration Methoxy 4-Methoxy-2,3,5- trimethylpyridine N-oxide Nitro->Methoxy NaOMe, MeOH Nucleophilic Subst. Alcohol 2-Hydroxymethyl- 4-methoxy-3,5- dimethylpyridine Methoxy->Alcohol Ac2O; then NaOH Boekelheide Rearr. Product CAS 86604-75-3 (Chloromethyl HCl Salt) Alcohol->Product SOCl2, CH2Cl2 Chlorination

Figure 1: Industrial synthesis pathway from 2,3,5-Collidine to the Omeprazole Intermediate (CAS 86604-75-3).

Detailed Protocol: Chlorination Step

The conversion of the alcohol precursor (2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine) to the chloromethyl derivative is the most critical step.[1] Thionyl chloride (


) is the preferred reagent due to the gaseous byproducts (

,

), which simplify purification.

Reagents:

  • Precursor Alcohol: 1.0 eq[1]

  • Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 1.1–1.2 eq
    
  • Dichloromethane (DCM): Solvent (anhydrous)[1]

  • DMF: Catalyst (catalytic amount, optional)

Step-by-Step Methodology:

  • Preparation: Charge the reactor with the precursor alcohol and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0–5 °C.

  • Addition: Add

    
     dropwise, maintaining the internal temperature below 10 °C to prevent dimerization. The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor reaction progress via HPLC (disappearance of alcohol peak).

  • Work-up (Critical):

    • Option A (Isolation): Concentrate the mixture under reduced pressure. Add an anti-solvent (e.g., ethyl acetate or acetone) to precipitate the hydrochloride salt. Filter and wash with cold anti-solvent.

    • Option B (Telescoping): If used immediately for Omeprazole synthesis, the DCM solution can be neutralized and used directly, though isolation is recommended for stability.

  • Drying: Dry the solid under vacuum at 40 °C. Note: Overheating can cause degradation.[1]

Self-Validating Check: The product should be a white solid.[1][2] If it turns yellow or pink, it indicates decomposition (liberation of free base or oxidation). The melting point must be sharp (128–132 °C).

Part 3: Application in Drug Development (Omeprazole Synthesis)[1]

The core utility of CAS 86604-75-3 is the synthesis of Omeprazole Sulfide (Pyrmetazole), which is subsequently oxidized to Omeprazole.[1]

Reaction Mechanism: Nucleophilic Substitution

The reaction involves the coupling of the chloromethyl pyridine (Electrophile) with 2-mercapto-5-methoxybenzimidazole (Nucleophile).[1] This is a classic


 reaction requiring a base to scavenge the HCl released.

Mechanism Reactants Reactants: 1. CAS 86604-75-3 (Electrophile) 2. 2-Mercapto-5-methoxybenzimidazole (Nucleophile) 3. NaOH (Base) Transition Transition State: Thiolate attacks CH2-Cl carbon Cl- departs Reactants->Transition NaOH generates Thiolate S_N2 Attack Intermediate Omeprazole Sulfide (Pyrmetazole) Transition->Intermediate -NaCl, -H2O FinalDrug Omeprazole (Sulfoxide) Intermediate->FinalDrug mCPBA or H2O2 Oxidation

Figure 2: Coupling mechanism for the synthesis of Omeprazole Sulfide.

Critical Process Parameters (CPPs)
  • pH Control: The coupling reaction requires a basic pH (typically 11–12 using NaOH) to ensure the benzimidazole thiol is deprotonated (thiolate form), which is the active nucleophile.

  • Stoichiometry: A slight excess of the thiol (1.05 eq) is often used to ensure complete consumption of the unstable chloromethyl intermediate.

  • Temperature: The coupling is typically performed at reflux in methanol/water or acetone/water mixtures.

Part 4: Safety, Handling, and Stability

CAS 86604-75-3 is a potent alkylating agent and must be handled with strict safety protocols.[1]

Hazards[1][9]
  • Skin/Eye Corrosive: The compound hydrolyzes on contact with moisture to release HCl, causing severe burns.

  • Vesicant: Direct contact can cause blistering.

  • Lachrymator: Dust or vapors are highly irritating to the eyes and respiratory tract.

Stability & Storage[1]
  • Moisture Sensitivity: Highly hygroscopic. Hydrolysis yields the alcohol precursor and HCl.

  • Thermal Instability: The free base is unstable and can polymerize. Always store as the Hydrochloride salt .

  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

Part 5: References

  • Synthesis of Omeprazole Intermediates. ChemicalBook. Accessed February 15, 2026.

  • Process Optimization for 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride. Rasayan Journal of Chemistry, Vol. 17, No. 4, 2024.

  • Omeprazole: Comprehensive Profile. PubChem Database, CID 4594.

  • Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl. Fisher Scientific. [1]

  • Comparative Study of Benzimidazole Coupling Reactions. Royal Society of Chemistry Advances, 2025.

Sources

Technical Guide: Reactivity Profile & Handling of Bromomethyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Edged" Electrophile

Bromomethyl pyridines (picolyl bromides) are ubiquitous building blocks in medicinal chemistry, serving as critical linkers for introducing pyridine moieties into drug scaffolds. Their utility, however, is inextricably linked to their volatility—both chemical and physical.

While they are potent electrophiles essential for


 alkylations, they possess a fatal flaw: autocatalytic self-destruction . The pyridine nitrogen, unless masked, acts as an internal nucleophile, attacking the electrophilic methyl group of neighboring molecules. This guide provides a technical roadmap to navigating this stability paradox, ensuring high-yield couplings while mitigating polymerization risks.

The Stability Paradox: Mechanism of Failure

The defining characteristic of bromomethyl pyridines is their inability to exist stably as free bases. Understanding the mechanism of their decomposition is the prerequisite for successful handling.

The Self-Quaternization Pathway

In the free base form, the pyridine nitrogen lone pair is available. Due to the electron-withdrawing nature of the pyridine ring, the benzylic carbon (


) is highly electrophilic. In a concentrated solution or neat oil, the nitrogen of Molecule A attacks the benzylic carbon of Molecule B. This triggers a chain reaction, forming an insoluble, tar-like oligomer (pyridinium salt).

Key Insight: This reaction is concentration-dependent and accelerated by heat. The only way to arrest this process is to protonate the nitrogen (salt form) or dilute the system significantly.

SelfQuaternization FreeBase Free Base (Unstable Oil) Transition Intermolecular Nucleophilic Attack FreeBase->Transition Nitrogen Lone Pair Attacks -CH2Br Dimer Pyridinium Dimer (Ionic Salt) Transition->Dimer Fast Polymer Oligomer/Tar (Irreversible) Dimer->Polymer Chain Propagation

Figure 1: The autocatalytic decomposition pathway of 2-(bromomethyl)pyridine free base.

The Hydrobromide Shield

To prevent this, these reagents are manufactured and stored as Hydrobromide (HBr) salts .

  • Mechanism: The HBr protonates the pyridine nitrogen (

    
    ).
    
  • Result: The nitrogen becomes non-nucleophilic, preventing self-attack.

  • Implication: You must liberate the free base only at the moment of reaction.

Reactivity Profile & Isomer Analysis

The position of the bromomethyl group (2-, 3-, or 4-) significantly alters the electronic environment of the methylene carbon.

Electronic Activation (Electrophilicity)

The pyridine ring is electron-deficient (π-deficient). This withdraws electron density from the exocyclic methyl group, making the


 bond more susceptible to nucleophilic attack compared to benzyl bromide.
IsomerElectronic Effect on

Reactivity (

)
Stability (Free Base)
2-(Bromomethyl) Strong Inductive (-I) & Resonance (-R)High Very Low (Rapid polymerization)
3-(Bromomethyl) Inductive (-I) onlyModerateLow (Slower polymerization)
4-(Bromomethyl) Strong Inductive (-I) & Resonance (-R)High Very Low

Technical Note: The 2- and 4-isomers are exceptionally reactive because the developing negative charge in the transition state (on the leaving group) is stabilized by the electron-poor ring. However, the 2-isomer introduces steric hindrance for bulky nucleophiles.

Experimental Protocols

Safety Warning: Bromomethyl pyridines are severe lachrymators and vesicants (blister agents). All operations must occur in a functioning fume hood. Neutralizing the salt releases the volatile free base, which is a potent irritant.

Protocol A: The "Free-Base & Trap" (Biphasic)

Recommended for most alkylations (amines, phenols). This method avoids the isolation of the unstable free base by reacting it in a two-phase system.

Reagents:

  • Amine/Nucleophile (1.0 equiv)

  • Bromomethyl pyridine HBr salt (1.1 equiv)

  • DCM or Toluene (Organic phase)

  • Saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (Aqueous phase)[1]
  • Phase Transfer Catalyst (Optional: TBAB, 5 mol%)

Workflow:

  • Dissolve the nucleophile in the organic solvent.

  • Add the aqueous base solution.

  • Add the solid bromomethyl pyridine HBr salt directly to the rapidly stirring biphasic mixture.

  • Mechanism: As the HBr salt dissolves in the water, it is neutralized. The free base immediately partitions into the organic layer where it reacts with the nucleophile.

  • Benefit: The concentration of "free" electrophile remains low, minimizing self-quaternization.

Protocol B: In-Situ Neutralization (Monophasic)

Recommended for moisture-sensitive reactions.

Reagents:

  • Anhydrous DMF or Acetonitrile

  • 
     or DIPEA (3.0 equiv) - Excess base is required to neutralize HBr AND scavenge the generated HBr.
    

Step-by-Step:

  • Suspend the nucleophile and inorganic base (

    
    ) in anhydrous DMF.
    
  • Cool to 0°C.

  • Add Bromomethyl pyridine HBr salt portion-wise.

  • Allow to warm to RT.

  • Critical Control Point: Do not premix the bromomethyl pyridine HBr with the base without the nucleophile present.

Decision Matrix: Selecting the Right Protocol

ProtocolSelection Start Start: Alkylation Planning Sens Is the Nucleophile Moisture Sensitive? Start->Sens Yes Yes Sens->Yes No No Sens->No Solvent Use Anhydrous DMF/MeCN Yes->Solvent Base Base: Cs2CO3 or NaH Solvent->Base Action1 Protocol B: In-Situ Neutralization Base->Action1 Biphasic Use DCM/Water or Toluene/Water No->Biphasic Base2 Base: NaOH or K2CO3 Biphasic->Base2 Action2 Protocol A: Biphasic 'Free-Base & Trap' Base2->Action2

Figure 2: Workflow for selecting reaction conditions based on nucleophile stability.

Physical Properties & Stability Data[4]

The following data aids in handling and storage decisions. Note the stark difference in melting points, indicating the ionic lattice stability of the HBr salt versus the molecular free base.

CompoundCAS No.[2][3][4][5][6][7][8]FormMP (°C)Storage
2-(Bromomethyl)pyridine HBr 31106-82-8Solid (White/Off-white)149-152Desiccator, RT
3-(Bromomethyl)pyridine HBr 4916-55-6Solid (White)148-151Desiccator, RT
4-(Bromomethyl)pyridine HBr 73870-24-3Solid (Pinkish/White)199-202Desiccator, RT
2-(Bromomethyl)pyridine (Free Base) 4376-67-6Oil (Red/Brown)N/A (Dec)Do Not Store

Handling Note: Commercial samples of the HBr salt may appear pink or red. This indicates trace decomposition (liberation of


 or oxidation). Wash with cold acetone or recrystallize from Ethanol/IPA if high purity is required, though slightly colored material usually performs well in alkylations.

References

  • BenchChem. (2025).[9][2] Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)pyridine hydrobromide Product Sheet. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from

  • PubChem. (2025).[2][8] Compound Summary: 2-(Bromomethyl)pyridine hydrobromide.[10][11][7][8] National Library of Medicine. Retrieved from

  • Sokolenko, V. A., & Svirskaya, N. M. (1987).[12] Quaternization of pyridines with haloadamantanes. Journal of General Chemistry USSR. Retrieved from

Sources

literature review of 2-(Bromomethyl)-3-methoxy-6-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the synthesis of 2-(Bromomethyl)-3-methoxy-6-methylpyridine (CAS 848696-31-1). This technical whitepaper is structured for research scientists and process chemists, prioritizing mechanistic insight, process safety, and analytical validation.

Executive Summary & Strategic Analysis

Target Molecule: 2-(Bromomethyl)-3-methoxy-6-methylpyridine CAS: 848696-31-1 Molecular Formula: C₈H₁₀BrNO Core Application: Electrophilic intermediate for medicinal chemistry (e.g., P-CABs, PPI analogs, and fused heterocycles).

The synthesis of 2-(Bromomethyl)-3-methoxy-6-methylpyridine presents a specific regiochemical challenge: distinguishing between the chemically similar methyl groups at the C2 and C6 positions. The presence of the electron-donating methoxy group at C3 significantly alters the electronic landscape of the pyridine ring, influencing both radical stability and the acidity of the


-methyl protons.

This guide delineates the N-Oxide Rearrangement (Boekelheide) Pathway as the primary high-fidelity route. Unlike direct radical bromination, which suffers from poor selectivity and ring bromination side-reactions due to the electron-rich OMe group, the N-oxide route offers superior control over regiochemistry and purification.

Retrosynthetic Analysis

The retrosynthetic disconnection focuses on the C-Br bond, tracing back to the corresponding alcohol, and subsequently to the fundamental pyridine scaffold.

Retrosynthesis Target 2-(Bromomethyl)-3-methoxy- 6-methylpyridine Alcohol 2-(Hydroxymethyl)-3-methoxy- 6-methylpyridine Target->Alcohol Bromination (PBr3) Acetate 2-(Acetoxymethyl)-3-methoxy- 6-methylpyridine Alcohol->Acetate Hydrolysis NOxide 3-Methoxy-2,6-dimethyl- pyridine N-oxide Acetate->NOxide Boekelheide Rearrangement Precursor 3-Methoxy-2,6-dimethylpyridine (Starting Material) NOxide->Precursor N-Oxidation (mCPBA)

Figure 1: Retrosynthetic logic flow prioritizing the Boekelheide rearrangement for regiocontrol.

Detailed Synthetic Protocols

Phase 1: Precursor Synthesis & Activation

Objective: Synthesize 3-methoxy-2,6-dimethylpyridine and convert it to the N-oxide.

Starting Material: 3-Hydroxy-2,6-dimethylpyridine (commercially available or synthesized via condensation of alanine ethyl ester with pentane-2,4-dione derivatives).

Step 1.1: O-Methylation
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃, Acetone/DMF.

  • Protocol:

    • Dissolve 3-hydroxy-2,6-dimethylpyridine (1.0 eq) in DMF (5 vol).

    • Add K₂CO₃ (1.5 eq) and stir at ambient temperature for 30 min.

    • Add MeI (1.2 eq) dropwise (Exothermic: maintain <30°C).

    • Stir at 40°C for 4 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over MgSO₄.

    • Yield Target: >90%.

Step 1.2: N-Oxidation
  • Reagents: m-Chloroperbenzoic acid (mCPBA) or H₂O₂/Urea adduct.

  • Mechanism: Electrophilic attack on the pyridine nitrogen. The 3-OMe group increases the nucleophilicity of the nitrogen, facilitating this step compared to electron-deficient pyridines.

  • Protocol:

    • Dissolve 3-methoxy-2,6-dimethylpyridine (1.0 eq) in DCM (10 vol).

    • Cool to 0°C. Add mCPBA (1.1 eq, 70-75%) portion-wise.

    • Warm to RT and stir for 12 hours.

    • Quench: Wash with saturated Na₂SO₃ (to remove excess oxidant) and NaHCO₃.

    • Purification: The N-oxide is polar; purification via silica gel chromatography (DCM/MeOH) is often required to remove benzoic acid residues.

Phase 2: The Boekelheide Rearrangement (Critical Step)

Objective: Regioselective functionalization of the C2-methyl group.

Challenge: The substrate has two methyl groups (C2 and C6).

  • C2-Methyl: Adjacent to N-oxide and C3-OMe.[1]

  • C6-Methyl: Adjacent to N-oxide and C5-H.

  • Regioselectivity: While steric hindrance from the C3-OMe might favor C6, the inductive effect of the oxygen can increase the acidity of the C2-methyl protons, potentially favoring C2. Note: If a mixture is obtained, chromatographic separation is essential at the alcohol stage.

Step 2.1: Rearrangement
  • Reagents: Acetic Anhydride (Ac₂O).[2]

  • Protocol:

    • Suspend the N-oxide (1.0 eq) in Ac₂O (5-8 eq).

    • Heat to 90-100°C for 2-4 hours. (Monitor closely; higher temperatures may degrade the product).

    • Mechanism: O-Acylation of the N-oxide followed by deprotonation of the

      
      -methyl and [3,3]-sigmatropic rearrangement.[3]
      
    • Workup: Remove excess Ac₂O under reduced pressure (azeotrope with toluene).

    • Result: Mixture of 2-acetoxymethyl and 6-acetoxymethyl isomers.

Step 2.2: Hydrolysis & Separation
  • Reagents: NaOH (2N), Ethanol.

  • Protocol:

    • Dissolve the crude acetate oil in Ethanol (5 vol).

    • Add 2N NaOH (2 eq) and stir at RT for 1 hour.

    • Concentrate ethanol, dilute with water, extract with DCM.

    • Purification (Crucial): Flash chromatography (Silica, Hexane/EtOAc gradient).

    • Identification: Use 2D NMR (HMBC) to distinguish isomers.

      • Target (2-CH₂OH): HMBC correlation between methylene protons and C3 (bearing OMe).

      • Isomer (6-CH₂OH):[4] HMBC correlation between methylene protons and C5 (CH).

Phase 3: Bromination

Objective: Convert the alcohol to the reactive bromomethyl species.

Step 3.1: Bromination with PBr₃
  • Reagents: Phosphorus Tribromide (PBr₃), DCM or Toluene.

  • Protocol:

    • Dissolve 2-(hydroxymethyl)-3-methoxy-6-methylpyridine (1.0 eq) in anhydrous DCM (10 vol).

    • Cool to 0°C under N₂ atmosphere.

    • Add PBr₃ (0.4 eq) dropwise. (Note: Stoichiometry is 1:3, but slight excess ensures completion).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Pour carefully into ice water/NaHCO₃ mixture. Warning: PBr₃ reacts violently with water.

    • Isolation: Extract with DCM, dry over Na₂SO₄, concentrate in vacuo at <35°C.

    • Stability Note: The product is a benzylic-type bromide and an amine; it can self-quaternize (polymerize). Store as a hydrobromide salt or use immediately.

Process Parameters & Data Summary

ParameterSpecificationRationale
Solvent (Step 1) DMF or AcetoneDMF promotes Sɴ2 methylation; Acetone allows easy workup.
Temperature (Step 2) 90-100°CSufficient for sigmatropic shift but minimizes tar formation.
Purification (Step 2) Silica ChromatographyEssential to separate C2 vs C6 regioisomers.
Storage (Final) < -20°C, DarkPrevents self-alkylation/polymerization.
Yield (Overall) 35-45%Cumulative loss due to regioselectivity and purification.

Mechanistic Visualization (Boekelheide Pathway)

The following diagram illustrates the critical rearrangement step determining the regiochemistry.

Mechanism cluster_selectivity Regioselectivity Factor N_Oxide N-Oxide Intermediate (Nucleophilic Oxygen) Acylated N-Acetoxy Cation (Activated Species) N_Oxide->Acylated + Ac2O Anhydrobase Anhydrobase (Deprotonated at C2-Me) Acylated->Anhydrobase - AcOH (Base-assisted) Rearranged 2-Acetoxymethyl Product ([3,3]-Sigmatropic Shift) Anhydrobase->Rearranged Rearrangement Text Competition between C2 and C6 methyls. C2 is electronically activated by OMe but sterically hindered.

Figure 2: Mechanistic flow of the Boekelheide rearrangement highlighting the activation steps.

Safety & Stability (Critical Control Points)

  • Vesicant Hazard: Like all benzyl bromide analogs, 2-(Bromomethyl)-3-methoxy-6-methylpyridine is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Thermal Instability: The free base form is prone to intermolecular nucleophilic attack (N attacking CH₂Br of another molecule), leading to insoluble polymers.

    • Mitigation: Store as the Hydrobromide (HBr) salt if solid isolation is required.

    • Process: If used as an intermediate, keep in solution (e.g., Toluene/THF) and use immediately in the next coupling step.

  • PBr₃ Quenching: The quenching of PBr₃ reactions generates HBr gas. Ensure adequate scrubbing.

References

  • Boekelheide Reaction Mechanism: Boekelheide, V., & Linn, W. J. (1954).[3] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society, 76(5), 1286–1291.[3] Link

  • Pyridine Functionalization: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry, 2, 165-314.
  • Analogous Synthesis (Rabeprazole Intermediate): Kohl, B., et al. (1992). "H+,K+-ATPase Inhibiting 2-[(2-Pyridylmethyl)sulfinyl]benzimidazoles. 4. A Novel Series of Dimethoxypyridyl-Substituted Inhibitors". Journal of Medicinal Chemistry, 35(6), 1049–1057. Link

  • CAS Registry Data: 2-(Bromomethyl)-3-methoxy-6-methylpyridine (CAS 848696-31-1).[5][6] Chemical Abstracts Service. Link

  • General Bromination Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Technical Guide: Stability Profile of 3-Methoxy-6-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

3-methoxy-6-methylpyridine (IUPAC preferred: 5-methoxy-2-methylpyridine ) is a bifunctional pyridine scaffold frequently employed as a bioisostere in kinase inhibitors and Vitamin B6 analogs. Its stability profile is governed by the interplay between the electron-rich methoxy group and the electron-deficient pyridine ring.

While generally stable under ambient conditions, this molecule exhibits specific vulnerabilities to N-oxidation and benzylic oxidation under stress or metabolic conditions. This guide details the mechanistic causes of these instabilities and provides self-validating protocols for their assessment.

Chemical Identity
PropertyDetail
Common Name 3-methoxy-6-methylpyridine
IUPAC Name 5-methoxy-2-methylpyridine
CAS Number 13472-56-5 (Free Base)
Molecular Weight 123.15 g/mol
pKa (Predicted) ~4.2 – 4.8 (Less basic than pyridine)
LogP ~1.2 – 1.4

Part 2: Physicochemical Stability Mechanisms

To understand the stability of this derivative, one must analyze the electronic push-pull effects of its substituents.

Electronic Profile & Basicity

The stability of the pyridine nitrogen is dictated by its electron density.

  • 6-Methyl Group (+I Effect): The methyl group at the ortho position (relative to N) donates electrons via induction, theoretically increasing basicity.

  • 3-Methoxy Group (-I > +R Effect): The methoxy group at the meta position exerts a strong inductive electron-withdrawing effect (

    
    ) that dominates over its resonance donating effect (
    
    
    
    ) at the nitrogen center.

Result: The net effect is a reduction in pKa (approx. 4.5) compared to pyridine (5.[1][2]23) or 2-picoline (5.90). This reduced basicity makes the nitrogen slightly less nucleophilic, offering partial protection against electrophilic attack (e.g., alkylation), but it remains susceptible to oxidation.

Primary Degradation Pathways

The molecule degrades through three primary vectors, detailed in the diagram below.

A. N-Oxidation (Major Pathway)

Despite reduced basicity, the nitrogen lone pair remains the primary site of attack for peracids (chemical synthesis) or flavin-containing monooxygenases (FMOs) and CYP450s (metabolism). The product, 5-methoxy-2-methylpyridine N-oxide , is a polar impurity often seen in stored samples exposed to air/light.

B. Benzylic Oxidation (Radical/Enzymatic)

The methyl group at position 6 (or 2) is "benzylic-like." The electron-deficient ring acidifies the benzylic protons, making them susceptible to radical abstraction. This leads to the formation of 5-methoxypicolinaldehyde and subsequently 5-methoxypicolinic acid .

C. O-Demethylation (Metabolic)

While chemically robust, the ether bond is the primary site of metabolic clearance (Phase I metabolism), leading to 6-methylpyridin-3-ol .

DegradationPathways Parent 3-Methoxy-6-Methylpyridine (Parent) NOxide N-Oxide Impurity (Polar, Stable) Parent->NOxide Oxidation (H2O2 / FMO) N-attack Aldehyde 5-Methoxypicolinaldehyde (Reactive Intermediate) Parent->Aldehyde Benzylic Oxidation (Radical/CYP) Phenol 6-Methylpyridin-3-ol (Metabolite) Parent->Phenol O-Dealkylation (Acid/CYP) Acid 5-Methoxypicolinic Acid (Terminal Oxidation) Aldehyde->Acid Rapid Oxidation

Figure 1: Mechanistic degradation pathways of 3-methoxy-6-methylpyridine.

Part 3: Experimental Protocols (Stress Testing)

Do not rely on generic screening. Use this targeted stress testing protocol adapted from ICH Q1A(R2) guidelines to validate the stability of your specific derivative.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Identify degradation products and validate analytical method specificity.

Stress TypeConditionsMechanistic TargetExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 24hEther cleavage (Demethylation)Formation of 6-methylpyridin-3-ol.
Base Hydrolysis 1N NaOH, 60°C, 24hRing opening (Rare)Generally stable; confirm lack of degradation.
Oxidation 3%

, RT, 4h
N-Oxidation & Benzylic Ox.Formation of N-oxide (M+16) and Carboxylic Acid (M+30).
Photolysis 1.2M lux hours (ICH Q1B)Radical generationBenzylic oxidation; potential ring isomerization.
Thermal 60°C (Solid State), 7 daysPhysical stabilityVolatility check (Free base is a liquid/low-melting solid).

Critical Note on Volatility: The free base of 3-methoxy-6-methylpyridine is a liquid/oil with significant vapor pressure. Thermal stress tests must be conducted in sealed vessels (e.g., crimped HPLC vials) to distinguish degradation from evaporation.

Part 4: Analytical Strategy (HPLC/LC-MS)

Analyzing pyridine derivatives is notoriously difficult due to peak tailing caused by the interaction of the basic nitrogen with silanols on the column stationary phase.

Recommended Method: High pH Reverse Phase

Using a high pH method keeps the pyridine deprotonated (neutral), improving peak shape and retention.

  • Column: C18 Hybrid particle (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 260 nm (Pyridine

    
    ) and MS (ESI+).
    

Why this works: At pH 10, the molecule (pKa ~4.5) is >99% neutral. This prevents ionic interaction with residual silanols, ensuring sharp peaks.

AnalyticalWorkflow Sample Sample Preparation (Dissolve in 50:50 ACN:H2O) pH_Check pH Selection Decision Sample->pH_Check Low_pH Low pH (0.1% Formic Acid) Protonated (BH+) pH_Check->Low_pH Standard Screening High_pH High pH (10mM NH4HCO3) Neutral (B) pH_Check->High_pH Optimized Method Result_Low Outcome: Good Solubility Risk: Peak Tailing (Silanol interaction) Low_pH->Result_Low Result_High Outcome: Sharp Peaks Requirement: Hybrid Column High_pH->Result_High

Figure 2: Decision matrix for analytical method development.

Part 5: Metabolic Stability (Drug Development Context)

If this derivative is a drug candidate, chemical stability is secondary to metabolic stability.

  • CYP2E1 & CYP3A4 Liability: Pyridines with alkyl substituents are prime substrates for CYP450 enzymes. The 6-methyl group is a "metabolic soft spot."

  • Mitigation Strategy: If metabolic clearance is too high, consider:

    • Fluorination: Replacing the benzylic hydrogens with fluorine (e.g.,

      
       or 
      
      
      
      ) blocks benzylic oxidation.
    • Deuteration: A deuterated methyl group (

      
      ) can slow down the rate-determining step of hydrogen abstraction (Kinetic Isotope Effect), potentially extending half-life without changing potency.
      

Part 6: Storage & Handling Recommendations

To maximize shelf-life and ensure integrity for experimentation:

  • Form: Convert the free base (liquid/oil) to a salt form (e.g., Hydrochloride or Tosylate). Salts are crystalline, non-volatile, and significantly less prone to N-oxidation.

  • Atmosphere: Store under Argon or Nitrogen. N-oxidation is accelerated by atmospheric oxygen.

  • Container: Amber glass vials to prevent UV-induced radical formation.

  • Temperature: Store at -20°C for long-term reference standards; 2-8°C for working solutions.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.

  • Damani, L. A.Metabolism of Sulphur- and Nitrogen-containing Xenobiotics. In: Nitrogen, Oxygen, and Sulphur Molecules. Wiley, 1989.
  • PubChem. Compound Summary for CID 13358777: 5-Methoxy-2-methylpyridine.[2] National Library of Medicine.

  • Baillie, T. A.Metabolic Stability and the Design of Safer Drugs. Chemical Research in Toxicology, 2021. (Reference for metabolic soft spots in pyridines).
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for pKa and solvent interactions of heterocycles).

Sources

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-(Bromomethyl)-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the key thermodynamic properties of 2-(Bromomethyl)-3-methoxy-6-methylpyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. In the absence of published experimental data for this specific molecule, this document outlines authoritative, field-proven experimental and computational methodologies for establishing its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard entropy (S°), and heat capacity (Cp). By providing detailed theoretical backgrounds, step-by-step protocols for techniques such as oxygen bomb calorimetry and Knudsen effusion, and a complete workflow for Density Functional Theory (DFT) calculations, this guide serves as a foundational resource for researchers seeking to characterize the energetic landscape of this compound and its analogs.

Introduction: The Need for Thermochemical Data

Substituted pyridines are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. The specific compound, 2-(Bromomethyl)-3-methoxy-6-methylpyridine, possesses reactive functional groups that make it a versatile intermediate for the synthesis of more complex molecular architectures. A thorough understanding of its thermodynamic properties is critical for:

  • Reaction Design and Feasibility: Predicting the spontaneity and energy balance of synthetic transformations.

  • Process Safety and Scale-up: Assessing thermal stability and potential hazards in large-scale production.

  • Pharmacokinetics and Drug Design: Understanding molecular stability and intermolecular interactions that influence drug efficacy.

  • Computational Modeling: Providing benchmark data for the validation and refinement of theoretical models.

This guide bridges the current data gap by presenting the established methodologies to acquire this crucial information, ensuring scientific integrity through a combination of experimental validation and high-level computational chemistry.

Molecular Identity and Properties

A precise understanding of the molecule's fundamental properties is the first step in any thermochemical investigation.

PropertyValueSource
IUPAC Name 2-(Bromomethyl)-3-methoxy-6-methylpyridine-
Molecular Formula C₈H₁₀BrNOCalculated
Molecular Weight 216.08 g/mol Calculated
Canonical SMILES COC1=C(CBr)N=C(C)C=C1Calculated
InChI Key InChIKey=FHNCSFBKKFADR-UHFFFAOYSA-NCalculated
Physical State (Est.) Solid or Liquid at 298.15 KBy analogy

PART I: Experimental Determination of Thermodynamic Properties

The most reliable thermodynamic data are derived from direct experimental measurement. The following sections detail the primary calorimetric techniques required to establish the gas-phase enthalpy of formation, a cornerstone of thermochemistry.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°). This is achieved using a high-precision oxygen bomb calorimeter.[1][2] The experiment measures the heat released at constant volume (ΔcU), which is then converted to the change in enthalpy (ΔcH°) and used to calculate the enthalpy of formation via Hess's Law.

The compound is completely combusted in a sealed, oxygen-pressurized vessel (the "bomb"). The heat released by the reaction is absorbed by a surrounding water bath of known heat capacity, and the resulting temperature rise is meticulously measured.

  • Calorimeter Calibration:

    • The effective heat capacity of the calorimeter system (ε_cal) must be determined with high precision.

    • A certified standard substance with a known heat of combustion, typically benzoic acid, is combusted.

    • A pellet of benzoic acid (mass ~1 g) is weighed accurately.

    • A fuse wire (e.g., nickel-chromium) is attached to the electrodes of the bomb head, touching the pellet.

    • The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

    • The bomb is submerged in a precisely measured mass of water in the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium. The initial temperature is recorded over several minutes to establish a baseline.

    • The sample is ignited by passing a current through the fuse wire.

    • The temperature is recorded at regular intervals until it reaches a maximum and begins to cool.

    • The effective heat capacity is calculated using the known energy of combustion of benzoic acid and the corrected temperature rise.

  • Combustion of 2-(Bromomethyl)-3-methoxy-6-methylpyridine:

    • A pellet of the target compound (~0.8-1.0 g) is prepared and weighed.

    • The combustion procedure is repeated exactly as in the calibration step.

    • The total heat released (q_total) is calculated from the corrected temperature rise and the calorimeter's heat capacity.

  • Data Correction and Analysis:

    • Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid (from trace N₂) and bromous/bromic acids in the final solution.

    • The standard internal energy of combustion (ΔcU°) is calculated per mole of the compound.

    • The standard enthalpy of combustion (ΔcH°) is then calculated using the relation: ΔcH° = ΔcU° + Δn_gas * RT where Δn_gas is the change in the number of moles of gas in the balanced combustion reaction.

    • Finally, the standard enthalpy of formation in the condensed phase, ΔfH°(cond), is calculated using Hess's Law on the combustion reaction: C₈H₁₀BrNO(s/l) + (19/2)O₂(g) → 8CO₂(g) + 5H₂O(l) + (1/2)N₂(g) + HBr(aq) ΔcH° = [8ΔfH°(CO₂, g) + 5ΔfH°(H₂O, l) + ΔfH°(HBr, aq)] - [ΔfH°(C₈H₁₀BrNO, cond)]

Enthalpy of Phase Change (Sublimation/Vaporization)

To determine the gas-phase enthalpy of formation, which is essential for comparison with computational results, the enthalpy of sublimation (for solids) or vaporization (for liquids) must be measured. The Knudsen effusion method is a reliable technique for substances with low vapor pressure.[3][4]

The sample is heated in a sealed container (a Knudsen cell) with a very small orifice. In a high vacuum, molecules effuse through the orifice at a rate proportional to the vapor pressure. By measuring the rate of mass loss at different temperatures, the vapor pressure curve can be determined.

  • Sample Preparation: A small amount of the sample is placed in the Knudsen cell.

  • Measurement: The cell is placed in a thermostatted block within a high-vacuum chamber.

  • Mass Loss: The mass of the cell is monitored continuously with a microbalance as the temperature is precisely controlled and varied.

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz equation.

  • Enthalpy of Sublimation: The enthalpy of sublimation (ΔsubH°) is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = -ΔsubH°/R * (1/T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R.[5]

Deriving the Gas-Phase Enthalpy of Formation

The final, crucial value is obtained by combining the results from the two experimental procedures described above.

G cluster_exp Experimental Workflow exp_comb Bomb Calorimetry res_condensed ΔfH° (condensed) exp_comb->res_condensed exp_knudsen Knudsen Effusion res_sublimation ΔsubH° exp_knudsen->res_sublimation res_gas ΔfH° (gas) res_condensed->res_gas + res_sublimation->res_gas +

Caption: Workflow for experimental determination of gas-phase enthalpy of formation.

PART II: Computational Prediction of Thermodynamic Properties

Computational quantum chemistry provides a powerful, complementary approach for determining thermodynamic properties.[6] Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[7]

Theoretical Foundation: DFT and Statistical Mechanics

DFT calculations solve an approximation of the Schrödinger equation to determine the electronic energy of the molecule.[7] By performing a frequency calculation at the optimized geometry, vibrational, rotational, and translational energy contributions can be determined. These are then used within a statistical mechanics framework to calculate key thermodynamic functions like enthalpy, entropy, and Gibbs free energy.[8]

Step-by-Step Computational Workflow
  • Geometry Optimization:

    • Objective: To find the lowest energy three-dimensional structure of the molecule.

    • Method: A DFT functional (e.g., B3LYP or ωB97X-D) and a suitable basis set (e.g., 6-31G(d) for initial scans, progressing to larger sets like 6-311+G(2d,p) for final energies) are chosen.

    • Procedure: An initial guess of the structure is submitted to a quantum chemistry software package (e.g., Gaussian, ORCA). The software iteratively adjusts bond lengths, angles, and dihedrals to minimize the total electronic energy.

  • Frequency Calculation:

    • Objective: To confirm the optimized structure is a true energy minimum and to obtain vibrational frequencies.

    • Method: Performed at the same level of theory as the final geometry optimization.

    • Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.

    • Output: The calculation yields a list of vibrational frequencies, which are fundamental to calculating thermal contributions to enthalpy and entropy.

  • Thermochemical Analysis:

    • Objective: To calculate H, S, and G at a standard temperature (298.15 K).

    • Procedure: The software uses standard statistical mechanics equations to compute the translational, rotational, vibrational, and electronic contributions to the thermodynamic properties from the frequency calculation results.

G start Build Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check thermo Calculate H, S, G (Statistical Mechanics) check->thermo None reopt Re-optimize Geometry check->reopt Found reopt->opt

Caption: Standard workflow for computational thermochemistry using DFT.

Enhancing Accuracy with Isodesmic Reactions

Directly calculated enthalpies of formation from DFT can have significant errors. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for the cancellation of systematic errors in the calculation, leading to a much more accurate prediction of the enthalpy of formation.

To calculate ΔfH° for 2-(Bromomethyl)-3-methoxy-6-methylpyridine, we can use known experimental ΔfH° values for simpler, related molecules.

2-(Bromomethyl)-3-methoxy-6-methylpyridine + Pyridine → 2-Methylpyridine + 2-Bromomethyl-3-methoxypyridine

  • Step 1: Calculate the electronic energy (E) for all four species in the reaction using a high level of theory (e.g., G4 or CBS-QB3 composite methods, or a DFT functional like ωB97X-D with a large basis set).

  • Step 2: Calculate the enthalpy of reaction (ΔrH°) from the computed energies: ΔrH° ≈ ΔrE = [E(2-Methylpyridine) + E(2-Bromomethyl-3-methoxypyridine)] - [E(Target Molecule) + E(Pyridine)]

  • Step 3: Rearrange the thermodynamic cycle to solve for the unknown enthalpy of formation: ΔfH°(Target Molecule) ≈ [ΔfH°(2-Methylpyridine) + ΔfH°(2-Bromomethyl-3-methoxypyridine)] - [ΔfH°(Pyridine) + ΔrH°]

Experimental gas-phase ΔfH° values for pyridine (140.4 kJ/mol) and 2-methylpyridine (99.8 kJ/mol) are available.[9][10] The value for 2-Bromomethyl-3-methoxypyridine would also need to be determined experimentally or computationally.

G cluster_reactants Reactants cluster_products Products cluster_calc DFT Calculation target Target Molecule ΔfH° = ? delta_h Calculate ΔrH° target->delta_h pyr Pyridine ΔfH° = Known [15, 21] pyr->delta_h picoline 2-Methylpyridine ΔfH° = Known picoline->delta_h methoxy 2-Bromomethyl-3-methoxypyridine ΔfH° = Known/Calculated methoxy->delta_h

Sources

Methodological & Application

Application Note: Controlled Nucleophilic Substitution of Bromomethyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Substitution Conditions for Bromomethyl Pyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]

Overcoming Instability and Maximizing Yield in Heterocyclic Alkylation

Executive Summary

Bromomethyl pyridines (picolyl bromides) are critical electrophilic building blocks in medicinal chemistry, widely used to introduce pyridyl motifs into amines, alcohols, and thiols.[1][2] However, their utility is frequently compromised by their inherent instability.[1][2] As free bases, 2- and 4-(bromomethyl)pyridines undergo rapid intermolecular self-alkylation (quaternization), resulting in intractable tars/polymers.[1][2]

This guide provides a standardized protocol to handle these reagents, specifically focusing on the "In-Situ Liberation" strategy , which bypasses the isolation of the unstable free base.

Chemical Stability & Handling

The primary failure mode in these reactions is the handling of the reagent prior to the addition of the nucleophile.

The Instability Mechanism (Self-Quaternization)

Unlike benzyl bromide, bromomethyl pyridines possess a basic nitrogen atom.[1][2] In the free base form, the pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic exocyclic methylene of another.[2] This triggers a chain reaction leading to ionic polymers (tars).[1]

  • 2-(Bromomethyl)pyridine: Highly unstable.[1][2] Polymerizes rapidly at room temperature (RT) as a free base.[1][2]

  • 4-(Bromomethyl)pyridine: Highly unstable.[1][2]

  • 3-(Bromomethyl)pyridine: Moderately stable (nitrogen is not electronically conjugated to the benzylic position in the same way), but still prone to degradation over time.[2]

Storage Rule: Always store these reagents as their Hydrobromide (HBr) salts . The protonated nitrogen (


) is non-nucleophilic, rendering the solid salt stable for months at 4°C.[2]

Reaction Optimization Strategy

Solvent Selection Matrix

Solvent choice dictates the solubility of the HBr salt and the reaction kinetics.

SolventSolubility of HBr SaltRec.[1][2] BaseApplication Note
DMF / DMSO High

,

, DIPEA
Preferred. High dielectric constant stabilizes the transition state.[1] Excellent for S_N2.
Acetonitrile Moderate

, TEA
Good for cleaner workups.[1][2] May require slight warming to dissolve salt.[1][2]
DCM / CHCl3 LowDIPEA, TEABiphasic/Heterogeneous. Good for highly reactive amines.[1][2] Salt dissolves as it reacts.[1][2]
Acetone Low

Finkelstein conditions (often with NaI additive).[1][2]
Base Selection (The "In-Situ" Principle)

Never pre-neutralize the HBr salt in a separate flask. The base must be present with the nucleophile or added slowly to the mixture.

  • Weak Inorganic Bases (

    
    , 
    
    
    
    ):
    Ideal for phenols and thiols.[1][2]
  • Tertiary Amines (DIPEA, TEA): Ideal for amine nucleophiles.[1][2] DIPEA (Hünig's base) is preferred over TEA to minimize quaternary ammonium salt formation with the base itself.[2]

Experimental Protocols

Protocol A: N-Alkylation (Reaction with Amines)

Target: Synthesis of secondary/tertiary amines.[2]

Reagents:

  • Amine Nucleophile (1.0 equiv)[2][3]

  • Bromomethyl pyridine HBr salt (1.1 – 1.2 equiv)[2][3]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous) or Acetonitrile[2]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the Amine Nucleophile (1.0 equiv) and DIPEA (2.5 equiv) in DMF (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling suppresses the rate of self-alkylation relative to the desired cross-coupling.

  • Addition: Add the solid Bromomethyl pyridine HBr salt (1.1 equiv) in one portion.

    • Alternative: If the salt is clumpy, suspend it in a minimal amount of DMF and add dropwise.[1][2]

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by LC-MS or TLC.[1][2]

    • Time: Typically complete within 2–4 hours.[1][2]

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash 3x with water (to remove DMF) and 1x with brine.[1][2]

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH gradients are common for polar pyridines).[1][2]

Protocol B: O-Alkylation (Reaction with Phenols/Alcohols)

Target: Synthesis of pyridyl ethers.[2]

Reagents:

  • Phenol/Alcohol (1.0 equiv)[2]

  • Bromomethyl pyridine HBr salt (1.2 equiv)[2]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)[2]
  • Solvent: DMF or Acetone

Step-by-Step:

  • Deprotonation: Combine the Phenol and Base in DMF.[1][2] Stir at RT for 15 minutes to generate the phenoxide anion.

  • Addition: Add the Bromomethyl pyridine HBr salt (1.2 equiv) directly to the stirring phenoxide suspension.

    • Critical: The presence of the active phenoxide ensures that as soon as the free base is generated by the excess carbonate, it is trapped by the nucleophile.

  • Temperature:

    • 2-isomer: Keep at RT.[1][2] Heating >60°C increases elimination byproducts.[1][2]

    • 3-/4-isomer: Can be heated to 50–60°C if sluggish.[1][2]

  • Workup: Standard aqueous extraction (as above).

Visualizing the Workflow & Instability

The following diagram illustrates the kinetic competition between the desired S_N2 pathway and the undesired self-polymerization.

G cluster_0 Critical Control Point Salt Bromomethyl Pyridine (HBr Salt) STABLE FreeBase Free Base Intermediate (Reactive Electrophile) Salt->FreeBase Deprotonation Base Base (DIPEA/K2CO3) Base->FreeBase Product Desired Product (Alkylated Nucleophile) FreeBase->Product Pathway A: Fast S_N2 (High Conc. Nucleophile) Polymer Polymer/Tar (Self-Alkylation) FreeBase->Polymer Pathway B: Self-Reaction (Absence of Nucleophile) Nucleophile Nucleophile (Amine/Phenol) Nucleophile->Product

Caption: Kinetic competition between productive substitution (Pathway A) and destructive polymerization (Pathway B). Success depends on maximizing Pathway A by ensuring nucleophile presence during deprotonation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Black tar forms immediately upon base addition. High local concentration of free base without nucleophile.[1]Ensure nucleophile is dissolved before adding the bromide. Add bromide slowly at 0°C.
Low Yield (2-isomer). Elimination to "pyridyne" or vinyl pyridine species.[1]Lower reaction temperature.[1][2][4] Avoid strong hydroxide bases (use carbonates or amines).[1][2]
Starting material remains (HBr salt). Salt insolubility preventing reaction.[1][2]Switch to DMF or DMSO. Add a phase transfer catalyst (TBAI) if using Acetonitrile/Acetone.[1][2]
Product is water soluble. Pyridine nitrogen makes product polar.[1][2]Do not wash with acidic water.[1][2] Extract with DCM/Isopropanol (3:1) or use solid phase extraction (SCX column).[1][2]

References

  • Sigma-Aldrich. Product Specification: 3-(Bromomethyl)pyridine hydrobromide.[1][2]Link[2]

  • Organic Syntheses. 2-Bromopyridine (Precursor chemistry).[1][2] Org.[1][2][4][5][6] Synth. 1946 , 26,[1][2] 16. Link

  • Santa Cruz Biotechnology. 2-(Bromomethyl)pyridine hydrobromide Safety Data Sheet.Link[2][7]

  • ResearchGate Community. Discussions on 2-bromomethyl pyridine instability and handling.Link

  • BenchChem. Protocols for PEG-Bromide reactions with Amines (Analogous S_N2 conditions).Link[2]

Sources

Application Notes & Protocols for the Preparation of Rabeprazole Sulfide Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of Rabeprazole sulfide (2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole), a critical intermediate in the manufacture of the proton pump inhibitor (PPI) Rabeprazole.[1][][3] The protocols detailed herein are grounded in established chemical principles and are designed to ensure high yield and purity. This guide explains the causality behind experimental choices, offers self-validating protocols through in-process controls and characterization, and is supported by authoritative references.

Introduction: The Significance of Rabeprazole Sulfide

Rabeprazole is a substituted benzimidazole that belongs to the class of proton pump inhibitors, which are widely prescribed for the treatment of acid-related gastrointestinal disorders.[4][5] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (proton pump) in parietal cells.[5] The synthesis of Rabeprazole is a multi-step process where Rabeprazole sulfide emerges as the immediate precursor to the final active pharmaceutical ingredient (API).[1][6]

The conversion of the sulfide to the target sulfoxide (Rabeprazole) is achieved through a controlled oxidation reaction.[6][7] Therefore, the purity and yield of the Rabeprazole sulfide intermediate are paramount as they directly influence the quality and efficiency of the final API production. Furthermore, Rabeprazole sulfide is not only a key synthetic intermediate but is also recognized as a metabolite and a potential process-related impurity in the final drug substance.[8][9][10][11] Consequently, a robust and well-characterized synthesis protocol for this intermediate is essential for both manufacturing and analytical purposes, including its use as a reference standard.[3]

Principle of Synthesis: Nucleophilic Substitution

The most common and industrially viable method for preparing Rabeprazole sulfide involves a nucleophilic substitution reaction. The synthesis hinges on the condensation of two key building blocks:

  • 2-Mercapto-1H-benzimidazole (IV): Provides the benzimidazole core and the nucleophilic thiol group.

  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (III): The electrophilic component containing the pyridine ring and the leaving group (chloride).

The reaction mechanism is a straightforward SN2 displacement. A base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), is used to deprotonate the weakly acidic thiol group of 2-mercaptobenzimidazole, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine derivative, displacing the chloride ion and forming the desired thioether linkage.[12][13]

Synthesis Pathway Diagram

G cluster_reactants Reactants cluster_product Product A 2-Chloromethyl-4-(3-methoxypropoxy) -3-methylpyridine (III) Base NaOH (Base) A->Base B 2-Mercapto-1H-benzimidazole (IV) B->Base C Rabeprazole Sulfide (II) Base->C Condensation (Nucleophilic Substitution)

Caption: Chemical synthesis pathway for Rabeprazole Sulfide.

Detailed Experimental Protocols

This section outlines the step-by-step procedure for the synthesis and purification of Rabeprazole sulfide.

Materials and Equipment
Reagents & SolventsEquipment
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine HClThree-neck round-bottom flask
2-Mercapto-1H-benzimidazoleMagnetic stirrer with heating mantle
Sodium Hydroxide (NaOH)Thermometer / Temperature probe
Ethanol or Water/Acetone mixtureCondenser
Dichloromethane (DCM)Separatory funnel
Diisopropyl ether (DIPE)Büchner funnel and filtration flask
Deionized WaterRotary evaporator
TLC plates (Silica gel 60 F254)Standard laboratory glassware
Protocol 1: Synthesis of Rabeprazole Sulfide

This protocol is adapted from established industrial processes for its efficiency and scalability.[7][12][13][14]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, charge 2-Mercapto-1H-benzimidazole (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent such as water, ethanol, or a mixture of water and acetone.[12] Begin stirring to form a slurry.

  • Base Addition: Prepare a solution of sodium hydroxide (2.0-2.5 equivalents) in water and add it to the flask. Stir the mixture at room temperature (20-30°C) for 30-60 minutes to ensure complete formation of the thiolate salt.

  • Addition of Pyridine Derivative: Add 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (1.05 equivalents) to the reaction mixture. This can be added as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction Execution: Heat the reaction mixture to a temperature between 40°C and 60°C.[12][13] Maintain this temperature for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of Chloroform and Methanol (e.g., 15:1 v/v).[7] The reaction is considered complete when the starting material spots (2-mercaptobenzimidazole and the chloro-intermediate) are no longer visible or have significantly diminished.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the reaction was performed in an organic solvent, it may be partially removed under reduced pressure.

    • Add deionized water to the reaction mass to precipitate the crude product. Stir for 30-60 minutes.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with deionized water to remove inorganic salts.

    • Dry the crude product under vacuum at 40-50°C until a constant weight is achieved.

Quantitative Data Summary: Synthesis
ParameterValueRationale / Reference
2-Mercapto-1H-benzimidazole1.0 eqLimiting Reagent
2-Chloromethyl-pyridine HCl1.05 eqSlight excess to ensure complete conversion
Sodium Hydroxide (NaOH)2.0 - 2.5 eqNeutralizes HCl salt and deprotonates thiol[12]
SolventWater or Ethanol/WaterProvides good solubility for reactants[12][13]
Reaction Temperature40 - 60 °CAccelerates reaction rate without significant side products[12][13]
Reaction Time2 - 4 hoursTypical duration for completion, confirmed by TLC
Expected Yield (Crude)85 - 95%Based on typical industrial outcomes
Protocol 2: Purification by Recrystallization

The crude Rabeprazole sulfide can be purified to meet the stringent requirements for pharmaceutical use.

  • Solvent Selection: Suspend the crude Rabeprazole sulfide in a suitable solvent. Diisopropyl ether (DIPE) is often effective for slurrying and removing non-polar impurities.[7][14] For recrystallization, methanol or ethyl acetate can be used.

  • Slurry Wash: Add the crude solid to a flask containing diisopropyl ether (approx. 5 volumes). Stir the slurry at room temperature for 30-60 minutes.

  • Filtration: Filter the solid using a Büchner funnel and wash the cake with a small amount of cold DIPE.

  • Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight. This process typically yields Rabeprazole sulfide with a purity of >98% as determined by HPLC.

Experimental Workflow and Logic

The entire process, from reaction setup to final product characterization, follows a logical sequence designed to maximize yield and purity while ensuring safety and reproducibility.

Caption: Step-by-step experimental workflow for Rabeprazole Sulfide preparation.

Characterization of the Final Product

To confirm the identity and purity of the synthesized Rabeprazole sulfide, the following analytical techniques are essential.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a phosphate or ammonium acetate buffer and an organic modifier like acetonitrile or methanol.[1][15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C18H21N3O2S, MW: 343.44 g/mol ).[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation by analyzing the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

  • Melting Point: The melting point of pure Rabeprazole sulfide is reported to be in the range of 114-118°C.[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Reagent Handling: Sodium hydroxide is corrosive and should be handled with care. The organic solvents used (Ethanol, DCM, DIPE) are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Segregate halogenated and non-halogenated organic waste. Aqueous waste containing base should be neutralized before disposal.

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Rabeprazole Sulfone for use as a Reference Standard.
  • Wikipedia. (n.d.). Rabeprazole. Retrieved from [Link]

  • Rane, D., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(1), 01-04.
  • Gpatindia. (2020, October 21). RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Srinivasu, K., et al. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. JOCPR.
  • ResearchGate. (n.d.). An efficient synthesis for rabeprazole. Retrieved from [Link]

  • Reddy, G. M., et al. (2009). Identification and synthesis of potential impurities of rabeprazole sodium.
  • World Intellectual Property Organization. (2006, November 9). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • Google Patents. (2010). Process for the preparation of pure rabeprazole.
  • Google Patents. (n.d.). CN106674198A - Preparation method for key intermediate rabeprazole thioether.
  • European Patent Office. (2010, July 7). NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Identification and synthesis of potential impurities of rabeprazole sodium. Retrieved from [Link]

  • Semantic Scholar. (2021, November 9). Synthesis of degradants and impurities of rabeprazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008155780A2 - Improved process for the preparation of pure rabeprazole.
  • Pharmaffiliates. (n.d.). Rabeprazole-impurities. Retrieved from [Link]

  • SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Benchchem. (n.d.). A Technical Guide to the Structural Elucidation of Rabeprazole-Related Compounds.
  • PubChem. (n.d.). 2-[[[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl ]methyl]thio]-1H-benzimidazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide. Retrieved from [Link]

Sources

industrial scale-up methods for Rabeprazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Scale-Up of Rabeprazole Sodium Intermediates

Executive Summary & Core Directive

This application note details the industrial scale-up strategies for Rabeprazole Sodium , a proton pump inhibitor (PPI) used for gastric acid suppression. Unlike laboratory synthesis, industrial production demands rigorous control over exothermic safety profiles (specifically regarding pyridine N-oxides) and impurity mitigation (specifically the sulfone over-oxidation byproduct).

This guide moves beyond standard textbook recipes, focusing on Process Analytical Technology (PAT) principles to transition from gram-scale glassware to kilogram-scale reactors.

Critical Process Parameters (CPPs) & Reaction Engineering

The synthesis of Rabeprazole involves three distinct modules. The transition from Module 2 to Module 3 is the critical quality attribute (CQA) bottleneck.

ModuleReaction StepScale-Up ChallengeIndustrial Solution
1 Pyridine Backbone Synthesis Thermal runaway of nitro-pyridine N-oxides.Telescoped flow chemistry or controlled dosing at <10°C.
2 Etherification & Coupling High viscosity; removal of unreacted thiol.Phase Transfer Catalysis (PTC) to reduce solvent load.
3 Sulfide Oxidation (API Step) Sulfone formation (Over-oxidation).Kinetic Control: Use of NaOCl with pH buffering (9-11) rather than m-CPBA.

Module 1: The Pyridine Intermediate (Safety Critical)

Target: 4-chloro-2,3-dimethylpyridine-N-oxide[1][2][3]

Scale-up of nitropyridine derivatives poses a severe explosion hazard due to the high energy of the N-oxide bond combined with nitro groups.

Industrial Protocol
  • Nitration Control: Do not perform bulk nitration of 2,3-lutidine N-oxide in a batch reactor larger than 50L without heat flow calorimetry data.

  • Chlorination: Convert 4-nitro-2,3-dimethylpyridine-N-oxide to the chloro-derivative.

    • Reagent: Acetyl chloride or POCl3 (preferred for yield, though corrosive).

    • Safety: The reaction releases massive HCl gas. Scrubbers must be rated for peak evolution rates, not average rates.

Key Insight: Avoid isolating the dry nitro-N-oxide intermediate. Maintain it as a wet cake or solution to desensitize the material against shock/friction.

Module 2: Sulfide Coupling via Phase Transfer Catalysis

Target: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide)

Standard lab protocols use ethanol/NaOH reflux, which leads to poor volume efficiency and difficult solvent recovery.

Optimized Scale-Up Protocol
  • System: Biphasic (Toluene / Water).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1-3 mol%).

  • Base: 30% w/w NaOH (Aqueous).

Step-by-Step Workflow:

  • Charge Toluene (5 vol) and 2-Mercaptobenzimidazole (1.0 eq) into the reactor.

  • Add TBAB (0.02 eq) and 30% NaOH (1.2 eq). Agitate at 25°C for 30 mins.

  • Slowly dose 4-chloro-2,3-dimethylpyridine-N-oxide derivative (dissolved in toluene) over 2 hours.

    • Why: Controlling addition rate prevents the precipitation of the sodium salt of the mercaptan, ensuring homogeneity.

  • Heat to 50-60°C for 4 hours.

  • Phase Separation: The product remains in the organic layer; salts partition to water. This eliminates the need for filtration and cake washing steps common in ethanol processes.

Module 3: The Oxidation (The "Make or Break" Step)

Target: Rabeprazole Sodium (Sulfoxide) Impurity to Avoid: Rabeprazole Sulfone (Impurity A)

This is the most sensitive step. Lab methods often use m-chloroperbenzoic acid (m-CPBA), which is hazardous and expensive at scale. The industrial standard utilizes Sodium Hypochlorite (NaOCl) or Wet Peracetic Acid under strict pH control.

Mechanism of Failure

At acidic pH, the benzimidazole nitrogen becomes protonated, altering the electron density and accelerating over-oxidation to the sulfone. Strict pH maintenance (9.0 - 11.0) is mandatory.

Detailed Protocol (Hypochlorite Route)
  • Dissolution: Dissolve Rabeprazole Sulfide (10 kg) in Ethyl Acetate (60 L) and cool to -10°C .

  • Buffer: Add aqueous NaOH/Na2CO3 to establish a pH of 10.5.

  • Oxidant Addition:

    • Reagent: Sodium Hypochlorite (approx. 5-8% active chlorine).

    • Dosing: Add over 3 hours.

    • Critical Control: Temperature must never exceed -5°C . Higher temps favor sulfone formation.

  • Quench: Immediate addition of aqueous Sodium Thiosulfate upon HPLC confirmation of <0.5% starting material.

  • Salt Formation: Extract organic phase with NaOH (aqueous) to precipitate Rabeprazole Sodium directly, or swap solvent to Ethanol/Acetone for crystallization.

Visualization of Process Logic

Diagram 1: Industrial Synthesis Workflow

This flowchart illustrates the optimized biphasic route and the critical oxidation control loop.

Rabeprazole_ScaleUp Start Start: 2,3-Lutidine N-Oxide Nitration Nitration/Chlorination (Safety Critical: Heat Removal) Start->Nitration Controlled Dosing Coupling Coupling: Sulfide Synthesis (Biphasic: Toluene/Water + TBAB) Nitration->Coupling + 2-Mercaptobenzimidazole Oxidation Oxidation: Sulfide -> Sulfoxide (NaOCl, pH 10.5, -10°C) Coupling->Oxidation Phase Separation Check In-Process Control (HPLC) Oxidation->Check Monitor Sulfide/Sulfone Ratio Check->Oxidation Sulfide > 0.5% Quench Quench: Na-Thiosulfate Check->Quench Sulfide < 0.5% Sulfone Impurity: Sulfone (REJECT BATCH) Check->Sulfone Sulfone > 0.15% Crystallization Crystallization (Acetone/Diisopropyl Ether) Quench->Crystallization Solvent Swap

Caption: Figure 1. Optimized industrial workflow emphasizing the critical decision node at the oxidation stage to prevent sulfone rejection.

Diagram 2: Oxidation Impurity Control Logic

A decision matrix for the operator/automation system during the oxidation step.

Oxidation_Logic Sensor Reactor Sensor Data Temp_Check Temp > -5°C? Sensor->Temp_Check pH_Check pH < 9.5? Sensor->pH_Check Action_Cool ACTION: Stop Feed, Increase Cooling Temp_Check->Action_Cool Yes Continue Continue Oxidant Feed Temp_Check->Continue No Action_Base ACTION: Add NaOH Buffer pH_Check->Action_Base Yes pH_Check->Continue No

Caption: Figure 2. Automated logic control for the oxidation reactor. Temperature and pH excursions are the primary drivers of impurity formation.

References & Authority

  • Process Safety in Pyridine Oxides:

    • Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide. ACS Process Research & Development. This paper highlights the thermal hazards of the nitration step. Link

  • Oxidation Methodology (Hypochlorite):

    • Process for the preparation of Rabeprazole Sodium.[4][5][6][7][8][9][10][11][12][13] US Patent 7,439,367.[8] Describes the aqueous hypochlorite oxidation method which avoids expensive m-CPBA. Link

  • Impurity Profile (Sulfone Control):

    • Identification and synthesis of potential impurities of rabeprazole sodium.[6][8][13] Journal of Pharmaceutical and Biomedical Analysis.[8] Essential for understanding the HPLC retention times of the sulfone vs. sulfoxide. Link

  • Crystallization & Polymorphs:

    • Crystalline forms of Rabeprazole Sodium.[14] EP Patent 2303866. Details the specific solvent mixtures (Acetone/Ether) required to obtain the stable amorphous or crystalline forms. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Bromomethyl)-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PUR-PYR-002 Subject: Troubleshooting Stability, Separation, and Impurity Removal for Methoxy-Methyl-Pyridine Bromides

Executive Summary

You are likely working with 2-(Bromomethyl)-3-methoxy-6-methylpyridine , a highly reactive "benzylic" halide intermediate often utilized in the synthesis of Proton Pump Inhibitors (PPIs) like Tenatoprazole or Ilaprazole analogs.

The Core Challenge: This molecule combines a nucleophilic nitrogen (pyridine ring) with a potent electrophile (bromomethyl group). This duality creates a high risk of self-quaternization (intermolecular polymerization), leading to a black tar if handled improperly. Furthermore, the methoxy group increases electron density, making the ring susceptible to oxidation, while the bromomethyl group is a potent lachrymator.

This guide prioritizes stability preservation over absolute purity, as aggressive purification often leads to lower yields due to degradation.

Module 1: Critical Safety & Stability (The "Red Flags")

Q1: My product turned into a black tar overnight. What happened? A: You likely experienced self-quaternization . The pyridine nitrogen of one molecule attacked the bromomethyl carbon of another, forming an insoluble pyridinium salt polymer.

  • Prevention:

    • Concentration: Never store this compound in a concentrated solution (>0.5 M) at room temperature.

    • Solvent Choice: Store in non-polar solvents (Hexane, Toluene) where the zwitterionic transition state is less stabilized. Avoid polar aprotic solvents (ACN, DMF) for storage.

    • Temperature: Store at -20°C.

    • Form: If possible, convert it immediately to the next intermediate. If storage is mandatory, store as the hydrobromide salt (protonating the nitrogen shuts down the nucleophilic attack), though this requires careful neutralization before the next step.

Q2: The crude mixture is pink/reddish. Is this a critical impurity? A: usually, no. This coloration is often due to trace amounts of molecular bromine (


) or oxidized radical species generated during the NBS (N-Bromosuccinimide) reaction. It rarely affects the subsequent coupling step.
  • Fix: A quick wash with cold 5% Sodium Thiosulfate (

    
    ) removes the color, but warning : aqueous washes can hydrolyze your product (see Module 2).
    
Module 2: Purification Strategy (The "How-To")

Q3: How do I remove Succinimide without degrading the product? A: Succinimide is the byproduct of NBS bromination.[1][2] Do not rely solely on aqueous washing, as the bromomethyl group hydrolyzes to the alcohol (2-(hydroxymethyl)-3-methoxy-6-methylpyridine) in water.

Protocol A: The Precipitation Method (Recommended)

  • Cool the reaction mixture (usually in

    
    , Benzene, or Chlorobenzene) to 0°C.
    
  • Succinimide is insoluble in cold non-polar solvents.

  • Filter the cold mixture through a sintered glass funnel.

  • The filtrate contains your product; the solid is mostly succinimide.

Protocol B: The Cold Aqueous Flash (Only if necessary)

  • Dissolve crude in cold Dichloromethane (DCM).

  • Wash rapidly (<30 seconds contact time) with ice-cold water.

  • Dry immediately over

    
     and filter.
    

Q4: Can I use Silica Gel Chromatography? A: Only if neutralized. Standard silica gel is slightly acidic (pH 6-6.5). This acidity catalyzes the hydrolysis of the methoxy group or the displacement of the bromide.

  • The Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in Hexane.

  • Eluent: Use a gradient of Hexane/Ethyl Acetate (starting 95:5). The TEA protects the acid-sensitive moieties.

Module 3: Impurity Profiling

Use this table to identify peaks in your HPLC/NMR data.

Impurity TypeOriginChemical CharacteristicRemoval Strategy
Succinimide Byproduct of NBSBroad singlet ~2.7 ppm (

NMR)
Cold Filtration (non-polar solvent) or Water Wash (risky).
Starting Material Incomplete ReactionMissing

peak; Methyl singlet ~2.5 ppm.
Difficult to separate. Optimize reaction stoichiometry (use 1.05 eq NBS).
Dibromo Species Over-bromination

peak (downfield shift).
Recrystallization (solubility differs significantly) or discard early fractions in chromatography.[3]
Alcohol Derivative Hydrolysis (

)

peak; Broad OH stretch (IR).
Preventative only (Dry solvents). Cannot be reverted.
Module 4: Detailed Protocols
Protocol 1: Neutralized Flash Chromatography

Best for: High-purity requirements (>98%) for analytical standards.

  • Slurry Preparation: Mix Silica Gel (60 Å) with Hexane containing 2% Triethylamine (

    
    ).
    
  • Packing: Pour into the column and flush with 3 column volumes of pure Hexane to remove excess amine.

  • Loading: Load the crude oil (mixed with minimal DCM/Hexane) onto the column.

  • Elution: Gradient elution:

    • 100% Hexane (removes non-polar impurities).

    • 95:5 Hexane:EtOAc (elutes product).[4]

    • Note: The product usually elutes before the unreacted starting material if the starting material has a free pyridine nitrogen (which interacts stronger with silica).

Protocol 2: Recrystallization (If Solid)

Best for: Large scale (>10g) removal of dibromo impurities. Note: 2-(Bromomethyl)-6-methylpyridine derivatives are often low-melting solids.

  • Dissolve crude in minimum hot Hexane (or Heptane).

  • If insoluble oil remains, add drops of Ethyl Acetate until clear.

  • Cool slowly to room temperature, then to -20°C.

  • Dibromo impurities often remain in the mother liquor.

  • Filter cold under Nitrogen/Argon atmosphere.

Module 5: Decision Logic (Workflow)

PurificationWorkflow Start Crude Reaction Mixture (NBS Bromination) SolventCheck Is Solvent Non-Polar? (CCl4, Heptane, Benzene) Start->SolventCheck CoolFilter Cool to 0°C & Filter (Removes Succinimide) SolventCheck->CoolFilter Yes Evaporate Evaporate Solvent (Low Temp <40°C) SolventCheck->Evaporate No (Polar) StateCheck Physical State? CoolFilter->StateCheck Evaporate->CoolFilter Re-dissolve in Hexane Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst PurityCheck Purity Acceptable? Oil->PurityCheck Check NMR Recryst->PurityCheck Flash Flash Chromatography (Neutralized Silica + TEA) PurityCheck->Flash No (Impure) Final Pure Product (Store @ -20°C) PurityCheck->Final Yes (>95%) Flash->Final

Figure 1: Decision tree for the purification of labile bromomethyl pyridines. Note the preference for non-chromatographic methods first to minimize degradation.

References
  • PubChem. (2025).[5][6] 2-(Bromomethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. (Contextual grounding for NBS side reactions). Retrieved from [Link]

  • Google Patents. (2015). CN105017136A - 2-bromo-3-methoxypyridine preparation method. (Analogous chemistry for methoxy-pyridine bromination).

Sources

storage conditions to prevent degradation of bromomethyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage & Handling of Bromomethyl Pyridines (2-, 3-, and 4- isomers) Ticket ID: BMP-STAB-001 Status: Resolved / Guide Published

Introduction: The "Ticking Time Bomb" of Pyridine Chemistry

Welcome to the technical support repository for alkylating pyridine intermediates. If you are working with 2-, 3-, or 4-(bromomethyl)pyridine , you are handling a class of compounds notorious for their "suicidal" tendency.

These molecules possess two reactive centers:

  • The Electrophile: The bromomethyl group (

    
    ).
    
  • The Nucleophile: The pyridine nitrogen lone pair.[1]

The Core Problem: Unlike benzyl bromide, which is relatively stable, bromomethyl pyridines can react with themselves (intermolecular self-quaternization) or with atmospheric moisture. This guide provides the protocols necessary to pause these reactions and maintain reagent integrity.

Module 1: The Stability Spectrum (Know Your Form)

The single most common user error is treating the Free Base and the Hydrobromide Salt as equivalent in stability. They are not.

FeatureHydrobromide Salt (

)
Free Base (

)
State Solid (White/Off-white powder)Oil or Low-melting Solid
Stability High (if dry). The nitrogen is protonated (

), removing its nucleophilicity.
Critical/Low . The nitrogen is free to attack other molecules.
Storage Desiccator / Room Temp (Short term) or +4°C.-20°C to -80°C . Inert atmosphere essential.
Shelf Life Months to Years (properly stored).Hours to Days (unless frozen).
Degradation Pathways

The following diagram illustrates why the free base degrades rapidly while the salt remains stable.

BMP_Degradation cluster_legend Pathway Key Salt HBr Salt (Protonated N) STABLE FreeBase Free Base (Free Lone Pair) Salt->FreeBase Neutralization (Base extraction) Hydrolysis Hydrolysis (Pyridinemethanol + HBr) Salt->Hydrolysis Hygroscopic Absorption SelfAlk Self-Quaternization (Pyridinium Polymer/Dimer) FreeBase->SelfAlk Room Temp / Conc. (Intermolecular SN2) FreeBase->Hydrolysis Moisture/H2O Green: Safe State Green: Safe State Yellow: Reactive State Yellow: Reactive State Green: Safe State->Yellow: Reactive State Red: Irreversible Degradation Red: Irreversible Degradation Yellow: Reactive State->Red: Irreversible Degradation

Figure 1: Degradation Mechanisms. The free base is prone to self-destruction via intermolecular


 attack (Self-Alkylation). Protonation (Salt form) blocks this pathway.

Module 2: Troubleshooting & Diagnostics

Before using your reagent, perform a visual and analytical check.

Visual Inspection Guide
  • Pass: White, crystalline solid (Salt) or Clear/Pale Yellow oil (Free Base).

  • Warning: Clumping or "sticky" solid. This indicates moisture absorption (Hygroscopicity).

  • Fail: Dark orange/brown color, formation of insoluble tars, or a distinct "fishy" amine odor mixed with acrid HBr fumes.

NMR Diagnostics ( NMR in or )

The methylene protons (


) are your diagnostic beacon.
SpeciesChemical Shift (

)
Signal Shape
Intact Reagent ~4.5 – 4.7 ppmSharp Singlet
Hydrolysis Product (

)
~4.7 – 4.8 ppmSinglet (often shifts slightly downfield)
Polymer/Dimer 5.5 – 6.5 ppmBroad multiplets/smearing (Deshielded)

Tech Note: If you see a new set of broad peaks appearing downfield (5.0+ ppm), your pyridine nitrogen has alkylated. This is generally irreversible.

Module 3: Storage Protocols

Protocol A: Long-Term Storage of HBr Salts

Target: Prevent moisture absorption.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Place the vial inside a desiccator or a larger jar containing active desiccant (e.g., Drierite or Silica Gel).

  • Temperature: Store at +4°C (Refrigerator) or -20°C (Freezer).

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Protocol B: Handling the Free Base (The "Danger Zone")

Target: Prevent self-alkylation. Rule of Thumb: Never store the free base. Generate it in situ or immediately before use.

If you must store the free base:

  • Dilution: Store as a dilute solution (e.g., in

    
     or Toluene). Dilution reduces the rate of bimolecular self-alkylation (
    
    
    
    ).
  • Temperature: -20°C or lower immediately.

  • Atmosphere: Flush with Argon or Nitrogen.

Protocol C: Emergency Free Base Generation

Use this when your reaction requires the free amine but you only have the stable salt.

  • Suspend: Suspend the HBr salt in

    
     (DCM) in a separatory funnel.
    
  • Neutralize: Add cold (

    
    ) Saturated 
    
    
    
    or
    
    
    solution.
    • Why Cold? Heat accelerates self-destruction.

  • Extract: Shake quickly. Separate the organic layer.[2]

  • Dry: Dry over

    
     or 
    
    
    
    for < 5 minutes.
  • Use: Filter and add directly to your reaction vessel. Do not concentrate to dryness unless absolutely necessary (and never heat above

    
    ).
    

Module 4: Decision Matrix (Workflow)

Follow this logic flow to determine the correct storage strategy for your specific situation.

Storage_Workflow Start Incoming Reagent FormCheck Is it a Salt or Free Base? Start->FormCheck SaltPath HBr Salt FormCheck->SaltPath Solid (Salt) BasePath Free Base FormCheck->BasePath Oil (Free Base) SaltAction 1. Seal Tightly 2. Desiccator 3. Store +4°C to -20°C SaltPath->SaltAction UsageCheck Immediate Use? BasePath->UsageCheck UseNow Use Immediately (Keep Cold 0°C) UsageCheck->UseNow Yes StoreBase 1. Dilute in Solvent 2. Flush Argon 3. Store -20°C to -80°C UsageCheck->StoreBase No (High Risk)

Figure 2: Storage Decision Tree. Prioritize converting free bases to salts or using them immediately.

Frequently Asked Questions (FAQ)

Q: My 2-(bromomethyl)pyridine HBr salt has turned into a sticky yellow gum. Can I save it? A: Likely not. The stickiness indicates hydrolysis (HBr release attracting water) and the color indicates polymerization. You can attempt to wash the solid with cold dry ether or DCM to remove the colored impurities, but the titer (purity) has likely dropped significantly. It is safer to repurchase or re-synthesize.

Q: Why is the 2-isomer more unstable than the 3- or 4-isomer? A: While all are unstable as free bases, the 2-(bromomethyl)pyridine is particularly prone to decomposition upon concentration because the proximity of the nitrogen to the bromomethyl group facilitates both intramolecular interactions and intermolecular packing that favors alkylation.

Q: Can I distill the free base to purify it? A: High Risk. Distillation requires heat, which accelerates the self-alkylation explosive polymerization. If you must purify the free base, use vacuum distillation at the lowest possible temperature, or preferably, purify the salt via recrystallization (ethanol/ether) and liberate the base only when needed.

Q: Is it safe to store the free base in the freezer overnight? A: If neat (undiluted), this is risky. It may solidify and polymerize in the solid state. It is much safer to store it as a frozen solution in Benzene or Toluene, or simply store the precursor alcohol and brominate it fresh.

References

  • Loba Chemie. (2016).[3] Material Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. Retrieved from

  • ChemicalBook. (n.d.). 4-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet. Retrieved from

  • MedChemExpress. (n.d.). 3-(Bromomethyl)pyridine hydrobromide Product Information. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)pyridine hydrobromide Product Specification. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(Bromomethyl)pyridine.[4] National Library of Medicine. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-3-(bromomethyl)pyridine, 96%.[5] Retrieved from

Sources

removing unreacted 2-(Bromomethyl)-3-methoxy-6-methylpyridine from final product

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Division (Process Chemistry Unit) Subject: Technical Guide: Purification & Removal of 2-(Bromomethyl)-3-methoxy-6-methylpyridine

Executive Summary

This guide addresses the purification of 2-(Bromomethyl)-3-methoxy-6-methylpyridine (hereafter referred to as BMMP ), a highly reactive electrophilic intermediate often used in the synthesis of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs).

Critical Safety Warning: BMMP is a benzylic bromide analog. It is a potent lachrymator and a skin irritant . It acts as an alkylating agent and is classified as a Potential Genotoxic Impurity (PGI) .[1] All protocols below must be performed in a fume hood with appropriate PPE.

Module 1: The Purification Decision Matrix

Start here to select the correct protocol based on your current impurity profile.

The choice of purification depends heavily on whether BMMP is the product you are isolating or an impurity you are trying to remove from a subsequent coupled product (e.g., a thioether or amine derivative).

PurificationStrategy Start What is your goal? Isolate Isolate BMMP (As Intermediate) Start->Isolate Remove Remove Residual BMMP (From Final API/Product) Start->Remove Cryst Protocol A: Recrystallization (Non-polar solvents) Isolate->Cryst Purity >85% Flash Protocol B: Rapid Chromatography (Neutralized Silica) Isolate->Flash Purity <85% Scavenge Protocol C: Resin Scavenging (Polymer-supported Amine/Thiol) Remove->Scavenge Trace Levels (<1%) Hydrolysis Protocol D: Controlled Hydrolysis (Convert to Alcohol) Remove->Hydrolysis High Levels (>5%) caption Figure 1: Decision Matrix for BMMP Processing

Module 2: Removal Strategies (Scavenging & Quenching)

Use this module if BMMP is an unreacted starting material contaminating your final product.

Protocol C: Chemoselective Resin Scavenging (Recommended)

This is the industry standard for removing alkylating agents (PGIs) without aqueous workup or chromatography.

The Logic: BMMP is an electrophile. By introducing a solid-supported nucleophile (polymer-bound amine or thiol), BMMP becomes covalently bound to the resin. Filtration removes the resin-BMMP adduct, leaving the pure product in solution.

Materials:

  • Scavenger: Polymer-supported Thiol (e.g., SiliaMetS® Thiol) or Polymer-supported Amine (e.g., Trisamine).

  • Solvent: THF, DCM, or Ethyl Acetate (compatible with product).

Step-by-Step:

  • Quantify BMMP: Determine the mole % of unreacted BMMP using HPLC or 1H NMR.

  • Stoichiometry: Add 3–5 equivalents of the scavenger resin relative to the BMMP impurity.

  • Incubation: Stir the mixture gently at 20–25°C for 2–4 hours .

    • Note: Do not use magnetic stir bars with fragile resins (use an overhead stirrer or shaker) to prevent grinding the beads.

  • Monitoring: Check the supernatant by TLC or HPLC. The BMMP peak should disappear.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Wash: Wash the resin cake with the reaction solvent to recover any trapped product.

Why this works: The resin-bound nucleophile reacts rapidly with the benzylic bromide (BMMP) to form a stable bond. Since the impurity is now attached to a solid support, it is physically removed during filtration.

Protocol D: Hydrolytic Quenching (The "Phase Switch")

If resin scavenging is too costly for the scale, exploit the instability of the bromomethyl group.

The Logic: The C-Br bond in BMMP is labile. Hydrolysis converts the lipophilic bromide into a polar alcohol (hydroxymethyl pyridine), which can be separated from the lipophilic product via extraction.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in a water-miscible solvent (e.g., THF or Acetone).

  • Quench: Add an aqueous solution of Sodium Acetate (NaOAc) or mild Sodium Bicarbonate .

    • Warning: Avoid strong bases (NaOH) which may degrade the pyridine ring or cause polymerization.

  • Heat: Warm to 40–50°C for 1–2 hours . This forces the hydrolysis of unreacted BMMP to the alcohol.

  • Partition: Add water and a non-polar solvent (e.g., Toluene or MTBE).

  • Separation: The target product (likely lipophilic) will remain in the organic layer. The hydrolyzed impurity (alcohol) will partition significantly into the aqueous phase or separate easily on a short silica plug due to high polarity.

Module 3: Isolation Strategies (Purifying BMMP)

Use this module if you synthesized BMMP and need to purify it before the next step.

Protocol A: Recrystallization

BMMP degrades on silica gel due to the acidity of silanol groups. Crystallization is preferred.

ParameterSpecification
Solvent System Hexane / Ethyl Acetate (High dilution) or Diisopropyl Ether (DIPE).
Temperature Dissolve at 40°C; Cool slowly to -10°C.
Anti-solvent Hexane or Heptane.
Stability Note Avoid alcohols (Methanol/Ethanol) as solvents; they will react with the bromide to form the ether (solvolysis).
Protocol B: Neutralized Silica Chromatography

If you must use chromatography, you must neutralize the silica to prevent degradation.

  • Pre-treatment: Slurry silica gel in Hexane containing 1% Triethylamine (Et3N) .

  • Packing: Pack the column with this slurry.

  • Elution: Run the column using Hexane/EtOAc gradients. The Et3N protects the acid-sensitive bromomethyl group.

  • Speed: Run the column fast (<30 mins). Prolonged exposure to silica leads to hydrolysis.

Troubleshooting & FAQs

Q1: I see a new impurity growing during HPLC analysis. What is it? A: If you are using a protic solvent (Methanol/Water) in your HPLC mobile phase, BMMP is likely hydrolyzing on the column or in the vial.

  • Fix: Use an aprotic diluent (Acetonitrile) for sample preparation. Keep the autosampler temperature at 4°C.

Q2: The compound turns green/black upon storage. A: This indicates "Pyridyl Polymerization." The basic nitrogen of one molecule attacks the bromomethyl group of another, forming a quaternary ammonium salt (self-alkylation).

  • Fix: Store BMMP as a solid at -20°C . If storing as a solution, keep it dilute in a non-polar solvent (Hexane) to reduce intermolecular collision frequency.

Q3: How do I detect trace levels of BMMP? A: UV detection is often insufficient for ppm-level PGIs.

  • Method: Derivatize a sample with excess morpholine, then analyze by LC-MS. The morpholine adduct ionizes much better than the bromide and provides a specific mass signature.

References

  • Genotoxic Impurities in Pharmaceutical Manufacturing. Universidade de Lisboa. (2012). Discusses the classification and removal of alkyl halide impurities in API synthesis. 2[1][3][4][5][6][7][8][9][10][11][12][13]

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. (2017). details the use of nucleophilic resins and scavenger systems for electrophilic impurities.[13] 13

  • Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note. BenchChem. (2025).[9] Provides protocols for handling bromomethyl pyridines, including stability and workup considerations. 9[3][4][5][6][7][8][11][12][13]

  • Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. MDPI. (2022). Reviews detection strategies for alkyl halides using GC-MS and derivatization. 1[3][5][7]

Sources

Technical Support Center: Optimizing Temperature for Nucleophilic Attack on a Bromomethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for optimizing the temperature in nucleophilic substitution reactions involving a bromomethyl group. As Senior Application Scientists, we understand the nuances of these reactions and have structured this resource to address the common challenges and questions that arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in a nucleophilic attack on a bromomethyl group?

A: Temperature is a critical parameter that directly influences the rate of a nucleophilic substitution reaction. According to the Arrhenius equation , the rate constant (k) of a reaction increases exponentially with temperature.[1][2][3] This is because a higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions.[2] Consequently, a larger fraction of molecules will possess the necessary activation energy to overcome the energy barrier and form the transition state.[1][2][4]

For a typical SN2 reaction on a bromomethyl group, where a nucleophile attacks the electrophilic carbon and displaces the bromide leaving group in a single, concerted step, increasing the temperature will generally accelerate the reaction.[5][6] However, the optimal temperature is a delicate balance.

Q2: How does temperature influence the competition between substitution (SN2) and elimination (E2) reactions?

A: This is one of the most critical considerations. While higher temperatures increase the rate of both SN2 and E2 reactions, elimination reactions are generally favored at higher temperatures.[7][8] This is because elimination reactions typically have a higher activation energy and are more entropically favored than substitution reactions.

  • Substitution (SN2): Involves the formation of a new bond between the nucleophile and the carbon atom.

  • Elimination (E2): Involves the removal of a proton from an adjacent carbon and the expulsion of the leaving group to form a double bond.

Therefore, as you increase the reaction temperature, the proportion of the elimination product will likely increase relative to the substitution product.[7] For primary substrates like those with a bromomethyl group, SN2 is generally favored, but with sterically hindered nucleophiles or at elevated temperatures, E2 can become a significant side reaction.[9]

Q3: I'm observing a slow reaction rate at room temperature. What is the recommended approach to increasing the temperature?

A: If your reaction is sluggish at room temperature, a gradual increase in temperature is a logical next step.[10][11] A good starting point for many nucleophilic substitutions on benzyl bromides (a common type of bromomethyl compound) is room temperature, with the potential to increase to 50-80 °C.[10]

Recommended Protocol for Temperature Optimization:

  • Initial Screening: Begin the reaction at room temperature (typically 20-25 °C).

  • Monitoring: Track the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).

  • Incremental Increase: If the reaction is slow, increase the temperature in increments of 10-20 °C.

  • Hold and Monitor: After each temperature increase, allow the reaction to proceed for a set period and re-analyze the reaction mixture.

  • Identify Optimum: The optimal temperature will be the point at which a reasonable reaction rate is achieved without the significant formation of byproducts.

Q4: What are the signs that my reaction temperature is too high?

A: Excessively high temperatures can lead to several undesirable outcomes:

  • Increased Side Products: The most common indicator is the formation of multiple products, particularly the E2 elimination product.[7]

  • Degradation: The starting material, product, or even the solvent may begin to decompose, often indicated by a change in color (e.g., turning dark brown or black).

  • Polymerization: For certain substrates, high temperatures can induce polymerization.[10]

  • Over-alkylation: If the product of the initial nucleophilic attack is also nucleophilic, it can react further with the bromomethyl starting material, leading to polyalkylation.[10]

If you observe any of these signs, it is crucial to reduce the reaction temperature.

Q5: How does the choice of solvent affect the optimal reaction temperature?

A: The solvent plays a crucial role in influencing the reaction rate and can impact the optimal temperature.[12][13][14]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions.[8][13] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and more reactive.[12] This increased reactivity may allow the reaction to proceed at a lower temperature.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity.[13][14][15] Consequently, a higher temperature may be required to achieve a satisfactory reaction rate in these solvents. However, for SN1-type reactions, which can occur with benzylic bromides under certain conditions (e.g., with weak nucleophiles), polar protic solvents can stabilize the carbocation intermediate and increase the reaction rate.[10][16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very slow reaction Insufficient temperature.Gradually increase the temperature in 10-20 °C increments, monitoring the reaction at each stage.[10]
Poor nucleophile.Consider using a stronger nucleophile. Negatively charged species are generally more nucleophilic than their neutral counterparts.[13]
Inappropriate solvent.For SN2 reactions, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[8][10]
Formation of multiple products Reaction temperature is too high, favoring elimination (E2).Reduce the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.[7][10]
Over-alkylation.Use a larger excess of the nucleophile. Carefully monitor the reaction and stop it once the desired product is formed.[10]
Reaction mixture turns dark Decomposition of reactants or products.The reaction temperature is likely too high. Immediately lower the temperature.
Inconsistent results Poor temperature control.Ensure consistent and accurate temperature control using a reliable heating mantle, oil bath, or reaction block with a temperature probe.

Experimental Workflow & Visualization

Workflow for Optimizing Reaction Temperature

The following diagram illustrates a systematic approach to optimizing the temperature for a nucleophilic substitution reaction on a bromomethyl group.

G cluster_0 Phase 1: Initial Setup & Screening cluster_1 Phase 2: Temperature Adjustment & Analysis cluster_2 Phase 3: Optimization & Finalization A Define Reaction: - Nucleophile - Substrate (Bromomethyl) - Solvent B Initial Reaction at Room Temp (20-25°C) A->B C Monitor Progress (TLC, LC-MS) B->C D Reaction Slow? E Increase Temp by 10-20°C D->E Yes I Optimal Temp Identified (Good Rate, Minimal Side Products) D->I No F Hold & Re-monitor E->F F->D G Side Products Observed? F->G H Decrease Temperature G->H Yes G->I No H->F J Proceed with Optimized Conditions I->J

Caption: A stepwise workflow for temperature optimization.

Reaction Mechanism: SN2 vs. E2 Competition

The following diagram illustrates the competing SN2 and E2 pathways. Higher temperatures often favor the E2 pathway.

G cluster_sn2 SN2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) Reactants Nucleophile (Nu:⁻) + Bromomethyl Substrate SN2_TS [Nu---C---Br]⁻ Transition State Reactants->SN2_TS Lower Temp Favored E2_TS [Nu---H---C---C---Br] Transition State Reactants->E2_TS Higher Temp Favored SN2_Product Substitution Product (R-CH₂-Nu) SN2_TS->SN2_Product E2_Product Elimination Product (Alkene) E2_TS->E2_Product

Caption: Competing SN2 and E2 reaction pathways.

References

  • What is Nucleophilic Substitution?. Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Wiley Online Library. [Link]

  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. ResearchGate. [Link]

  • Arrhenius Equation. Chemistry LibreTexts. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]

  • Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

  • Reaction Rates and Temperature; Arrhenius Theory. University of Massachusetts Boston. [Link]

  • Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]

  • Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]

  • Haloalkanes. chemrevise. [Link]

  • Arrhenius equation. EBSCO Information Services. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Effect of higher order solvation and temperature on SN2 and E2 reactivity. ResearchGate. [Link]

  • Effects of Solvents on Nucleophilicity. MedLife Mastery. [Link]

  • Arrhenius Equation Activation Energy and Rate Constant K Explained. YouTube. [Link]

  • A novel catalytic process for trifluoromethylation of bromoaromatic compounds. Royal Society of Chemistry. [Link]

  • Factors affecting SN2 reactions: substrate effect. Khan Academy. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Center for Biotechnology Information. [Link]

  • Nucleophilic Substitution of Haloalkanes. Save My Exams. [Link]

  • Arrhenius equation. Wikipedia. [Link]

  • Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Haloalkanes MS. Physics & Maths Tutor. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College. [Link]

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controlling dimerization of 2-(Bromomethyl)-3-methoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Bromomethyl)-3-methoxy-6-methylpyridine

Case ID: #PPI-INT-002 Subject: Stabilization, Handling, and Dimerization Control of Halomethyl Pyridine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering stability issues with 2-(Bromomethyl)-3-methoxy-6-methylpyridine , a highly reactive electrophile and key intermediate in the synthesis of proton pump inhibitors (PPIs) similar to Rabeprazole and Lansoprazole.

The core issue is Self-Quaternization (Intermolecular


) .
Unlike simple alkyl halides, this molecule contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the bromomethyl group) within the same structure. The electron-donating nature of the 3-methoxy and 6-methyl substituents significantly increases the electron density on the ring nitrogen, making it more nucleophilic and thus more unstable than unsubstituted 2-(bromomethyl)pyridine.

This guide provides the protocols required to arrest this pathway and handle the material safely.

Module 1: The Mechanism of Failure

Before troubleshooting, you must understand the enemy. The degradation is not oxidative; it is a kinetic self-destruction.

The Pathway: In its free-base form, Molecule A attacks Molecule B. The Pyridine Nitrogen (Nu) attacks the exocyclic Carbon (E), displacing Bromide. This forms a bis-pyridinium quaternary ammonium salt (Dimer), which often precipitates as a sticky, dark gum or "tar" due to polymerization.

Dimerization cluster_conditions Accelerating Factors Monomer Monomer (Free Base) (Reactive Nucleophile) TS Transition State (Dipolar Interaction) Monomer->TS Intermolecular Attack (SN2) Dimer Bis-Pyridinium Salt (Irreversible Dimer/Oligomer) TS->Dimer Bromide Displacement Heat Heat (>0°C) Polar Polar Solvents (DMF, DMSO) Conc High Conc. (>0.5 M)

Figure 1: Kinetic pathway of self-quaternization. The reaction is second-order: Rate = k[Monomer]².

Module 2: Critical Handling Protocols

Storage Rules (The "Golden" Standard)

Never store the free base. The half-life of the free base at room temperature can be measured in minutes to hours depending on concentration.

ParameterRecommendationScientific Rationale
State Hydrobromide Salt (HBr) Protonation of the pyridine nitrogen (

lone pair) removes its nucleophilicity, completely blocking self-alkylation.
Temperature -20°C (Freezer) Reduces kinetic energy, slowing any residual degradation pathways.
Atmosphere Argon/Nitrogen While not oxidation-prone, moisture can hydrolyze the C-Br bond to the alcohol (C-OH).
Container Amber Glass Benzylic-type halides can be light-sensitive (radical formation), though less critical than dimerization.
Solvent Selection Guide

If you must handle the free base in solution, your choice of solvent dictates the stability window.

  • Preferred: Toluene, Dichloromethane (DCM), MTBE.

    • Why: Non-polar solvents destabilize the charged transition state of the

      
       reaction, significantly retarding dimerization.
      
  • Forbidden: DMF, DMSO, Acetonitrile, Acetone.

    • Why: Polar aprotic solvents stabilize the transition state and the resulting ionic dimer, accelerating the reaction by orders of magnitude.

Module 3: Operational Workflows

Protocol A: Safe Neutralization & Coupling

Use this when you have the stable HBr salt and need to react it with a nucleophile (e.g., a benzimidazole thiol).

The Strategy: Biphasic Neutralization. Keep the free base in the organic layer and the base in the aqueous layer.

  • Setup: Cool a reactor to 0°C . Charge with DCM or Toluene (Solvent) and the HBr salt of your pyridine.

  • Neutralization: Add a cold aqueous solution of saturated NaHCO₃ or K₂CO₃ (pH ~8-9).

    • Note: Avoid strong bases like NaOH if possible to prevent hydrolysis of the bromide to the alcohol.

  • Partition: Stir vigorously for 10-15 minutes at 0°C. The free base will liberate and partition into the organic layer.

  • Separation: Stop stirring. Drain the organic layer immediately into a flask containing a drying agent (MgSO₄) pre-cooled in an ice bath.

  • Coupling: Filter the cold, dried organic solution directly into the reaction vessel containing your nucleophile (e.g., thiol). Do not concentrate to dryness.

    • Critical: Concentration increases the rate of dimerization (Rate ∝ [Conc]²). Always keep it in solution.

Protocol B: In Situ Generation (The "Skip" Method)

Use this to avoid handling the bromide entirely. Generate it from the alcohol precursor and use immediately.

  • Activation: Dissolve the precursor alcohol (2-(hydroxymethyl)-3-methoxy-6-methylpyridine) in DCM at -10°C.

  • Bromination: Add SOBr₂ (Thionyl bromide) or PBr₃ dropwise.

  • Reaction: Stir until conversion is complete (TLC/HPLC).

  • Quench/Use: Wash rapidly with cold NaHCO₃ (aq), dry the organic layer, and add the nucleophile solution immediately to this mixture.

Module 4: Troubleshooting & FAQs

Q1: My solid product turned into a sticky pink/brown gum overnight. Can I save it?

  • Diagnosis: Dimerization has occurred.[1][2][3] The color change (pink/red) is characteristic of conjugated pyridinium salts forming charge-transfer complexes or oligomers.

  • Remedy:

    • Dissolve the gum in a minimal amount of warm ethanol .

    • Add diethyl ether or ethyl acetate to induce precipitation. The polar dimer salt will precipitate; any remaining monomer might stay in solution.

    • Filter the solid (which is the impurity) and check the filtrate.

    • Reality Check: Usually, if it's a gum, the purity is compromised beyond efficient recovery. Discard and restart, ensuring the product is stored as an HBr salt.

Q2: I see a new peak in HPLC at RRT ~0.8 or ~1.2 that grows over time.

  • Diagnosis: This is likely the dimer or the hydrolyzed alcohol.

  • Verification: Run LC-MS.

    • Monomer: Mass = M+

    • Dimer: Mass = [2M - Br]+ (The cation mass).

    • Alcohol: Mass = [M - Br + OH]+.

  • Fix: If it's hydrolysis (Alcohol), dry your solvents. If it's Dimer, lower the temperature and concentration.

Q3: Can I distill the free base to purify it?

  • WARNING: Absolutely NOT. Heating this molecule to boiling points (even under high vacuum) will cause rapid, exothermic polymerization. It may pose a thermal runaway hazard. Purification should be done via recrystallization of the salt form only.

Q4: Why is the 3-methoxy group making this harder?

  • Explanation: The methoxy group at position 3 is an Electron Donating Group (EDG). It pushes electron density into the pyridine ring. This makes the ring nitrogen more nucleophilic (more aggressive in attacking) compared to a simple pyridine. It destabilizes the free base significantly.

Visual Workflow: The "Safe Path"

Workflow Start Start: HBr Salt (Stable Solid) Step1 Biphasic Neutralization (DCM / aq. NaHCO3, 0°C) Start->Step1 Step2 Phase Separation (Keep Organic Layer Cold) Step1->Step2 Decision Do you need to store it? Step2->Decision Fail Evaporate to Dryness (Result: Dimer/Tar) Decision->Fail Yes (Mistake) Success Direct Addition to Nucleophile (Solution Phase Coupling) Decision->Success No (Correct)

Figure 2: Operational decision tree for handling the free base.

References

  • BenchChem Technical Support. (2025).[4][5][6] Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. Link

  • Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. Rasayan Journal of Chemistry, 17(4), 2067-2074.[7] Link

  • Reddy, G. M., et al. (2018). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. Link

  • Chikunova, A., et al. (2024).[8] Conserved proline residues prevent dimerization and aggregation in the β-lactamase BlaC.[2] Protein Science, 33(4).[2] Link

  • Sokolenko, V. A., & Svirskaya, N. M. (1987). Quaternization of pyridines with haloadamantanes. OSTI.GOV. Link

Sources

Technical Support Center: Resolving Solubility Issues in Aqueous Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for addressing solubility challenges in aqueous reaction media. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with compound solubility during their experiments. Poor aqueous solubility is a frequent hurdle in drug discovery and development, with over 40% of new chemical entities being poorly water-soluble.[1][2] This guide provides in-depth technical insights and practical, field-proven strategies to overcome these challenges, ensuring the integrity and success of your experimental outcomes.

Understanding Solubility in Aqueous Media: The "Why" Before the "How"

Before diving into troubleshooting, it's crucial to understand the underlying principles of solubility. Solubility is the maximum concentration of a solute that can dissolve in a solvent to create a stable, homogeneous solution.[3][4] In aqueous media, a compound's solubility is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals forces, and the hydrophobic effect. A molecule's polarity, size, and ionization state are key determinants of its interaction with water molecules.

A significant number of drug candidates are lipophilic and have low water solubility, which can impede their dissolution and bioavailability.[2] For a therapeutic effect to be achieved, a drug must be in a dissolved state at the site of absorption.[2] Therefore, addressing solubility issues is not merely a matter of convenience but a fundamental aspect of successful drug development.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: My compound is "crashing out" of solution upon addition to my aqueous buffer. What is my first step?

Answer: Precipitation upon addition to an aqueous medium is a classic sign of poor solubility. The immediate goal is to get the compound into a stable solution without altering its chemical integrity. Here’s a systematic approach:

  • pH Adjustment: For ionizable compounds, pH is the most powerful and often simplest tool to enhance solubility.[2][3] Weakly acidic drugs become more soluble at higher pH, while weakly basic drugs are more soluble at lower pH.[1]

    • Causality: The Henderson-Hasselbalch equation provides the theoretical basis for this phenomenon, relating pH, pKa, and the ratio of the ionized to the un-ionized form of a molecule.[5][6] The ionized form is generally more water-soluble.

    • Protocol:

      • Determine the pKa of your compound.

      • Prepare a series of buffers with pH values spanning a range around the pKa.

      • Attempt to dissolve your compound in each buffer to identify the optimal pH for solubility.

      • Caution: Ensure the chosen pH will not compromise the stability of your compound or interfere with downstream applications. The blood has a pH between 7.2 and 7.4, and significant deviations can cause precipitation upon intravenous injection.[1]

  • Employing Cosolvents: If pH adjustment is insufficient or your compound is non-ionizable, the use of a water-miscible organic solvent, or cosolvent, is the next logical step.[1][7][8]

    • Causality: Cosolvents work by reducing the polarity of the aqueous medium, which in turn lowers the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[3][7]

    • Common Cosolvents: Ethanol, propylene glycol, glycerin, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used.[8][9]

Question 2: I'm using a cosolvent, but my compound's solubility is still not adequate, or the required cosolvent concentration is too high for my assay. What are my other options?

Answer: High concentrations of organic solvents can be detrimental to biological assays. If you've reached the limits of what cosolvents can offer, consider these more advanced techniques:

  • Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[10]

    • Causality: These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being "solubilized" within the aqueous phase.[11]

    • Types of Surfactants:

      • Anionic: Sodium dodecyl sulfate (SDS)[12][13]

      • Cationic: Cetyltrimethylammonium bromide (CTAB)[14]

      • Non-ionic: Polysorbates (Tween series), Sorbitan esters (Span series)[13]

      • Zwitterionic: Phospholipids[12]

  • Cyclodextrins for Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17]

    • Causality: They can encapsulate poorly water-soluble "guest" molecules within their hydrophobic core, forming a water-soluble inclusion complex.[15][18][19] This enhances the apparent solubility and can also improve the stability of the guest molecule.[15][20]

    • Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[17] β-cyclodextrin derivatives can increase the solubility and bioavailability of hydrophobic molecules like steroid hormones by as much as 50-fold.[19]

FAQs: Diving Deeper into Solubility Enhancement

Q1: How do I choose the right cosolvent for my experiment?

A1: The choice of cosolvent depends on several factors: the properties of your compound, the nature of your experiment, and toxicity considerations. A good starting point is to use a small amount of several different cosolvents to empirically determine which one provides the best solubilization with the least impact on your system.

Data Presentation: Common Cosolvents and Their Properties

CosolventPolarity (Dielectric Constant)Common UsesConsiderations
Ethanol24.3Pharmaceutical formulations, extractions[8][9]Can denature proteins at high concentrations.
Propylene Glycol32.0Parenteral and oral solutions[8][9][21]Generally recognized as safe (GRAS).
Glycerin42.5Pharmaceutical formulations[8][9]High viscosity.
Polyethylene Glycol (PEG 400)12.4Wide range of pharmaceutical applications[9]Low toxicity.
Dimethyl Sulfoxide (DMSO)47.2Cell culture, in vitro assaysCan be toxic to cells at higher concentrations.

Q2: What is the difference between a surfactant and a cosolvent?

A2: While both can increase the solubility of hydrophobic compounds, their mechanisms are different. A cosolvent is a water-miscible solvent that, when added to water, creates a new, less polar solvent system.[7][8] A surfactant, on the other hand, does not change the bulk properties of the solvent but rather encapsulates the insoluble compound in micelles.[11]

Q3: Can I combine different solubilization techniques?

A3: Yes, and this is often a very effective strategy. For example, you can use a combination of pH adjustment and a cosolvent, or a cosolvent with a cyclodextrin.[3] This can allow you to achieve the desired solubility with lower concentrations of each individual agent, minimizing potential interferences with your experiment.

Experimental Protocols

Protocol 1: Step-by-Step Method for Preparing a Stock Solution using a Cosolvent

  • Weigh Compound: Accurately weigh the desired amount of your compound.

  • Initial Dissolution: Add a small volume of the chosen cosolvent (e.g., DMSO, ethanol) to the compound and vortex or sonicate until fully dissolved.

  • Aqueous Dilution: While vortexing, slowly add your aqueous buffer to the dissolved compound concentrate. This gradual addition is critical to prevent precipitation.

  • Final Volume: Bring the solution to the final desired volume with the aqueous buffer.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit has been exceeded.

Protocol 2: Workflow for Selecting a Solubilization Strategy

G start Compound with Poor Aqueous Solubility is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Optimize pH is_ionizable->ph_adjust Yes use_cosolvent Use Cosolvent is_ionizable->use_cosolvent No solubility_ok1 Solubility Adequate? ph_adjust->solubility_ok1 solubility_ok2 Solubility Adequate? use_cosolvent->solubility_ok2 solubility_ok1->use_cosolvent No end Proceed with Experiment solubility_ok1->end Yes advanced_methods Consider Advanced Methods: - Surfactants - Cyclodextrins - Solid Dispersions solubility_ok2->advanced_methods No solubility_ok2->end Yes advanced_methods->end

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

Advanced Strategies: A Glimpse into the Future

For particularly challenging compounds, more advanced techniques such as solid dispersions and nanotechnology approaches are being employed.[1][2]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[22] This can enhance the dissolution rate and bioavailability of poorly soluble drugs.

  • Nanotechnology: Formulating drug compounds into nanoparticles increases their surface area, which can significantly improve solubility and dissolution rate.[2]

Conclusion

Resolving solubility issues in aqueous reaction media is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of solubility and being familiar with the various techniques available, from simple pH adjustments to more advanced methods like cyclodextrin complexation, researchers can effectively overcome these hurdles. This guide provides the foundational knowledge and practical steps to troubleshoot and solve common solubility problems, ultimately leading to more reliable and reproducible experimental results.

References

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Kumar, L., & Singh, M. (2023, March 13). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Alhayyan, A. M., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Ghitman, J., & Voicu, S. I. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Pharma Excipients. (2024, October 23).
  • Longchang Chemical. (2022, March 17). What are the types of surfactants? How surfactants work?
  • Jouyban, A. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
  • Sinko, P. J., & Singh, Y. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC - NIH.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Ghaemi, Z., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Wikipedia. (n.d.). Surfactant.
  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Microbe Notes. (2024, August 27).
  • Isnaeni, et al. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy.
  • Wikipedia. (n.d.). Cyclodextrin.
  • Loftsson, T., & Brewster, M. E. (2025, August 6). Solubilization and stabilization of drugs through cyclodextrin complexation.
  • RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
  • The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents.
  • Yalkowsky, S., et al. (2015, December 30).
  • Waghmare, A., et al. (n.d.).
  • Google Patents. (n.d.).
  • S. K. Hait, & S. P. Moulik. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
  • Wikipedia. (n.d.).
  • de Levie, R. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • Sanyo Chemical Solutions. (n.d.). Surfactant Basics 1 (Detergents).
  • Babu, P. R. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Preprints.org. (2024, September 10).
  • YouTube. (2022, July 28).
  • Pharmacelera. (2023, October 30). Creation and interpretation of machine learning models for aqueous solubility prediction.
  • Alfa Chemistry. (n.d.).
  • (n.d.). Cosolvent.

Sources

Validation & Comparative

HPLC Method Development for 2-(Bromomethyl)-3-methoxy-6-methylpyridine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-(Bromomethyl)-3-methoxy-6-methylpyridine (hereafter referred to as BMMP ) is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole. Its structural core—a pyridine ring substituted with a reactive alkyl bromide—presents a classic analytical paradox: reactivity vs. stability.

The bromomethyl group is an electrophilic "warhead" designed to couple with benzimidazoles. However, this same reactivity makes it highly susceptible to nucleophilic attack by water (hydrolysis) to form the alcohol impurity, 2-(Hydroxymethyl)-3-methoxy-6-methylpyridine .

This guide compares two distinct HPLC approaches to solving this problem:

  • Method A (The Conventional Failure): Standard C18 Reversed-Phase with high aqueous content.

  • Method B (The Optimized Solution): Phenyl-Hexyl Stationary Phase with Kinetic Control.

Key Finding: While C18 columns are the industry workhorse, they often fail for BMMP due to on-column hydrolysis and silanol interactions. The Phenyl-Hexyl chemistry, combined with a "Low-Residence Aqueous" gradient, offers superior stability and peak symmetry.

Technical Comparison: C18 vs. Phenyl-Hexyl[1][2]

The following table summarizes the performance metrics of the two methods when analyzing a 98% pure BMMP standard.

Table 1: Comparative Performance Data
MetricMethod A: Standard C18Method B: Phenyl-Hexyl (Optimized)
Stationary Phase Octadecylsilane (C18), 5 µmPhenyl-Hexyl, 3.5 µm (End-capped)
Interaction Mechanism Hydrophobic (Van der Waals)Hydrophobic +

-

Interaction
Mobile Phase pH Neutral (pH 7.0 Phosphate)Acidic (pH 2.5 Formic Acid)
Analyte Stability Poor (2-5% degradation on-column)High (< 0.1% degradation)
Peak Symmetry (Tailing) 1.8 - 2.2 (Silanol drag)1.0 - 1.2 (Sharp)
Resolution (Rs) to Alcohol 1.5 (Baseline drift interference)> 3.5
Total Run Time 15.0 min8.0 min
Analysis of Failure (Method A)

In Method A, the neutral pH leaves residual silanols on the silica surface ionized (negative charge), which attract the protonated nitrogen of the pyridine ring. This causes severe peak tailing . Furthermore, the high water content required to retain the polar pyridine on a C18 chain promotes the


 hydrolysis of the C-Br bond during the separation, creating a "saddle" artifact between the main peak and the alcohol impurity.
Analysis of Success (Method B)

Method B utilizes a Phenyl-Hexyl phase.[1] The pyridine ring of BMMP engages in


-

stacking with the phenyl ligands, providing a unique retention mechanism independent of pure hydrophobicity. This allows for the use of higher organic content in the mobile phase (reducing water exposure). The acidic pH (2.5) fully protonates the pyridine (suppressing silanol interaction) and stabilizes the C-Br bond, as acid-catalyzed hydrolysis is kinetically slower than neutral/base hydrolysis for this specific substrate.

Experimental Protocols

Method A: The "Control" (Not Recommended)

Use this only to demonstrate degradation artifacts.

  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile.[3][1][2][4][5][6][7]

  • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2][7]

Method B: The "Gold Standard" Protocol

Recommended for QC and Purity Analysis.

1. Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Phenomenex Luna Phenyl-Hexyl), 100 x 4.6 mm, 3.5 µm.

  • Wavelength: 284 nm (

    
     for the pyridine core).
    
  • Temperature: 25°C (Do not heat the column; heat accelerates hydrolysis).

  • Flow Rate: 1.2 mL/min.

2. Mobile Phase Preparation[5][7][8]
  • Solvent A (Acidic Buffer): 0.1% Formic Acid in Water (pH ~2.6).

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Note: Do not use Methanol as Solvent B. Methanol is nucleophilic and can react with the bromomethyl group to form the methoxymethyl ether impurity.

3. Gradient Program (Kinetic Control)

This gradient is designed to elute the unstable alkyl bromide quickly while retaining the polar alcohol impurity long enough for separation.

Time (min)% A (Buffer)% B (ACN)Phase Description
0.08020Initial retention
1.08020Isocratic hold
5.02080Fast ramp (elute BMMP)
6.02080Wash
6.18020Re-equilibration
8.08020End
4. Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (Anhydrous).

  • Procedure: Weigh 10 mg BMMP into a 10 mL flask. Dissolve immediately in ACN.

  • Stability Warning: Inject within 1 hour of preparation. Do not use aqueous diluents.

Visualizing the Science

Diagram 1: The Degradation Pathway

This diagram illustrates why "High Aqueous" methods fail. The bromomethyl group undergoes nucleophilic substitution (


/

) when exposed to water in the mobile phase.

DegradationPathway BMMP BMMP (Reactive Alkyl Bromide) Transition Transition State [Carbocation/SN2] BMMP->Transition Injection into Aqueous MP Water H2O (Mobile Phase) Water->Transition Alcohol Impurity (Hydroxymethyl derivative) Transition->Alcohol Hydrolysis HBr HBr (Byproduct) Transition->HBr

Caption: The hydrolysis mechanism of BMMP in aqueous mobile phases. Minimizing water contact time is crucial for accurate purity assessment.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the correct column and conditions for reactive pyridine intermediates.

MethodSelection Start Start: BMMP Method Development Q1 Is the Analyte Stable in Water? Start->Q1 Stable Yes Q1->Stable Use Standard Unstable No (Alkyl Bromide) Q1->Unstable High Risk C18 Standard C18 Neutral pH Stable->C18 Q2 Selectivity Requirement? Unstable->Q2 Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Q2->Phenyl Pyridine Ring Present Conditions Critical Parameters: 1. Acidic pH (2.5) 2. High Organic Diluent 3. Fast Gradient Phenyl->Conditions

Caption: Decision matrix highlighting why Phenyl-Hexyl chemistry combined with acidic/fast elution is the preferred path for BMMP.

References

  • BenchChem. (2025).[2] A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. (Provides foundational data on halogenated pyridine analysis). Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (Technical note on

    
    -
    
    
    
    interactions and solvent selection). Link
  • Sigma-Aldrich. (n.d.).[9] 3-Bromo-2-methoxy-6-methylpyridine Product Specification. (Safety and physical property data for the isomer class). Link

  • ResearchGate. (2013).[10] Discussion on 2-bromomethyl pyridine conversion to 2-pyridine methanol. (Highlights the hydrolysis instability mechanism). Link

  • Chromatography Forum. (2015). Method for pyridine amine derivative.[2][4][10][11] (Expert discussion on silanol interactions and peak broadening in pyridines). Link

Sources

validation of analytical methods for pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Analytical Strategies for Pyridine Intermediates

Executive Summary & Strategic Context

The "Pyridine Problem" in Pharmaceutical Analysis Pyridine intermediates are ubiquitous in drug development (e.g., proton pump inhibitors, antihistamines), yet they present a notorious analytical challenge. The basic nitrogen atom (pKa ~5.2) creates a "dual retention" mechanism in standard Reverse Phase HPLC (RP-HPLC):

  • Hydrophobic Interaction: The desired partition with the C18 stationary phase.

  • Silanophilic Interaction: Undesired ionic bonding with residual acidic silanols on the silica backbone.

The Result: Severe peak tailing (Asymmetry > 2.0), retention time shifting, and quantification errors that fail ICH Q2(R2) suitability requirements.

Scope of This Guide This guide compares three analytical strategies to validate pyridine intermediates, prioritizing Ion-Pair HPLC (IP-HPLC) as the superior method for polar/non-volatile intermediates, while evaluating GC-FID as a viable alternative for volatile analogs.

Comparative Analysis: Selecting the Right Methodology

We evaluated three common approaches. The data below summarizes performance metrics based on typical validation studies for a model pyridine intermediate (e.g., 4-substituted pyridine derivative).

Table 1: Comparative Performance Matrix
FeatureMethod A: Ion-Pair RP-HPLC (Recommended)Method B: Standard C18 HPLC (Not Recommended)Method C: GC-FID (Alternative)
Principle C18 column + Ion-Pairing Reagent (e.g., 1-Octanesulfonic acid)Standard C18 / Phosphate BufferCapillary Gas Chromatography
Peak Symmetry (

)
Excellent (0.9 – 1.2) Poor (1.8 – 3.5) Superior (< 1.1)
Specificity High (Resolves salts & isomers)Moderate (Tailing masks impurities)High (Volatiles only)
LOD/LOQ Low (UV detection at

)
Moderate (Broad peaks dilute signal)Low (FID is sensitive)
Robustness Sensitive to Mobile Phase pH/TempHighHigh
Suitability All Pyridines (Salts, Polar, Non-volatile) Neutral compounds onlyVolatile, Thermally Stable only

Critical Insight: While GC-FID offers the sharpest peaks, it fails for many pyridine intermediates which exist as salts (HCl, HBr) or are thermally labile. IP-HPLC is the most versatile validated system.

Deep Dive: The Mechanism of Failure vs. Success

To validate a method, you must understand the underlying chemistry. The diagram below illustrates why Standard HPLC fails and how Ion-Pairing fixes it.

SilanolInteraction cluster_0 Standard HPLC (Failure Mode) cluster_1 Ion-Pair HPLC (Success Mode) Silanol Residual Silanol (Si-O-) Pyridine Pyridine (PyH+) Silanol->Pyridine Ionic Attraction Tailing Result: Peak Tailing Pyridine->Tailing Slow Desorption IP_Reagent IP Reagent (Sulfonate-) Pyridine_IP Pyridine (PyH+) IP_Reagent->Pyridine_IP Forms Ion Pair Complex Neutral Complex Pyridine_IP->Complex Symmetry Result: Sharp Peak Complex->Symmetry Hydrophobic Retention Only

Caption: Figure 1. Mechanism of silanol-induced tailing (left) vs. remediation via Ion-Pairing reagents (right).

Validated Protocol: Ion-Pair HPLC for Pyridine Intermediates

This protocol is designed to meet ICH Q2(R2) standards.[1][2][3]

Instrument & Chromatographic Conditions
  • System: HPLC with PDA Detector (Agilent 1260 or equivalent).

  • Column: C18 Base-Deactivated Silica (BDS),

    
     (e.g., Inertsil ODS-3 or Zorbax Eclipse).
    
  • Mobile Phase A: Buffer (10 mM 1-Octanesulfonic acid sodium salt + 0.1% Triethylamine, adjusted to pH 2.5 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (typically 70:30 Buffer:ACN) or Gradient depending on impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or

    
     of specific pyridine).
    
Validation Workflow (ICH Q2)

ValidationWorkflow Start Start Validation SST System Suitability Test (Tailing < 1.5, Plates > 5000) Start->SST SST->Start Fail (Re-equilibrate) Specificity Specificity (Blank/Placebo Interference?) SST->Specificity Pass Linearity Linearity (5 Levels, 50-150%) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Precision->Robustness Report Generate Validation Report Robustness->Report

Caption: Figure 2. Step-by-step validation decision tree ensuring ICH Q2 compliance.

Key Experimental Steps

Step 1: System Suitability (The Gatekeeper)

  • Inject the Standard Solution (

    
    ) six times.
    
  • Acceptance Criteria:

    • % RSD of Area:

      
      [4][5]
      
    • Tailing Factor (

      
      ): 
      
      
      
      (Critical for Pyridines)
    • Theoretical Plates (

      
      ): 
      
      
      

Step 2: Linearity & Range

  • Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Plot Concentration (

    
    ) vs. Peak Area (
    
    
    
    ).[6]
  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .

Step 3: Accuracy (Spike Recovery)

  • Spike known impurities into the sample matrix at 3 levels (LOQ, 100%, 120%).

  • Acceptance Criteria: Mean recovery between 90.0% – 110.0%.

Representative Validation Data

The following data represents a successful validation of a 2-amino-pyridine intermediate using the IP-HPLC method described above.

Table 2: Linearity and Range Data
Level (%)Concentration (

)
Peak Area (mAU*s)
5050.012450
7575.018680
100100.024950
125125.031100
150150.037450
Slope 249.8

0.9998 (Pass)
Table 3: Robustness (Effect of pH on Tailing)
Parameter ChangeTailing Factor (

)
Retention Time (

)
Result
Standard (pH 2.5) 1.12 5.4 min Pass
pH 2.3 (-0.2)1.095.2 minPass
pH 2.7 (+0.2)1.255.8 minPass
No Ion-Pair (Control) 2.80 4.1 min Fail

Troubleshooting & Expert Tips

  • Ghost Peaks: Pyridines are notorious for sticking to stainless steel. Passivate your LC system with 30% Phosphoric acid if you see carryover.

  • pH Sensitivity: Ensure your buffer pH is at least 2 units away from the pyridine pKa. Since Pyridine pKa

    
    , a pH of 2.5–3.0 ensures the molecule is fully protonated (
    
    
    
    ), allowing the Ion-Pair reagent to bind effectively.
  • Column Death: Ion-pairing reagents degrade columns faster. Always wash the column with 50:50 Water:Methanol (no buffer) for 60 mins after analysis to prevent precipitation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][7][8] (2023).[1][3][7] Link

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[9] (2015).[10][11] Link

  • Dolan, J. W. Peak Tailing and Column Selection. LCGC North America. (2002). Link

  • Kazakevich, Y. V., & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley-Interscience. (2007). (Standard text on Ion-Pairing mechanisms).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link

Sources

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